Methyl 2-hydroxyoctanoate
Description
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Properties
IUPAC Name |
methyl 2-hydroxyoctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-7-8(10)9(11)12-2/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPELLQRUGGAXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 2-hydroxyoctanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 2-hydroxyoctanoate (B1260312), a fatty acid methyl ester with potential applications in various scientific domains, including as a synthetic intermediate in drug development. This document details its characteristics, experimental protocols for its synthesis and analysis, and explores its potential biological relevance.
Core Chemical and Physical Properties
Methyl 2-hydroxyoctanoate, also known by its IUPAC name this compound, is an organic compound with the molecular formula C₉H₁₈O₃.[1][2] It is a liquid at room temperature and possesses a molecular weight of 174.24 g/mol .[1][2] The following tables summarize its key identifiers and physicochemical properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | This compound, (±)-Methyl 2-Hydroxyoctanoate, 2-Hydroxyoctanoic acid methyl ester, methyl hydroxycaprylate[1][2] |
| CAS Number | 73634-76-1[2] |
| Molecular Formula | C₉H₁₈O₃[1][2] |
| Molecular Weight | 174.24 g/mol [1][2] |
| InChI | InChI=1S/C9H18O3/c1-3-4-5-6-7-8(10)9(11)12-2/h8,10H,3-7H2,1-2H3[1][2] |
| InChIKey | FPELLQRUGGAXFI-UHFFFAOYSA-N[1][2] |
| SMILES | CCCCCCC(C(=O)OC)O[1] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Liquid | At room temperature. |
| Boiling Point | 219.70 °C | Estimated at 760.00 mm Hg. |
| Flash Point | 87.40 °C (189.00 °F) | Estimated, TCC. |
| Vapor Pressure | 0.025000 mmHg | Estimated at 25.00 °C. |
| Water Solubility | 5719 mg/L | Estimated at 25 °C. |
| logP (o/w) | 1.999 | Estimated. |
| Purity | >98%[2] | As supplied by commercial vendors. |
| Storage | Room temperature[2] |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are Fischer esterification of 2-hydroxyoctanoic acid and lipase-catalyzed transesterification.
1. Fischer Esterification of 2-Hydroxyoctanoic Acid
This method involves the acid-catalyzed esterification of the parent carboxylic acid with methanol (B129727).[3][4]
-
Materials:
-
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxyoctanoic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
-
2. Lipase-Catalyzed Synthesis
Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis.[5][6]
-
Materials:
-
2-Hydroxyoctanoic acid or a simple ester for transesterification (e.g., vinyl octanoate)
-
Methanol
-
Immobilized lipase (B570770) (e.g., Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., n-hexane)
-
-
Procedure:
-
In a sealed vessel, combine 2-hydroxyoctanoic acid and methanol in an appropriate molar ratio in an anhydrous organic solvent.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-60°C) with agitation for a specified period (e.g., 16-48 hours).[5]
-
Monitor the conversion to this compound using gas chromatography (GC).
-
Once the reaction reaches equilibrium or completion, remove the immobilized lipase by filtration.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product as described for the Fischer esterification.
-
Analytical Characterization
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[7]
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., n-hexane or dichloromethane).
-
If necessary, perform a liquid-liquid extraction for complex matrices.
-
Dry the organic extract with anhydrous sodium sulfate.
-
-
GC-MS Parameters (Typical):
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Inlet Temperature: 250°C.[7]
-
Injection Volume: 1 µL (splitless mode).[7]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.[7]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: m/z 40-200.[7]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a triplet for the terminal methyl group of the octanoyl chain (~0.9 ppm), multiplets for the methylene (B1212753) protons of the chain, and a characteristic multiplet for the proton on the carbon bearing the hydroxyl group.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (~175 ppm), the carbon attached to the hydroxyl group (~70 ppm), the methyl ester carbon (~52 ppm), and the carbons of the alkyl chain.[8]
Potential Biological Relevance and Applications
While there is limited direct research on the biological activities of this compound, related compounds have been investigated for their roles in cellular signaling and as intermediates for pharmacologically active molecules.
Notably, some fatty acid derivatives are known to interact with the prostaglandin (B15479496) biosynthesis pathway. Prostaglandins (B1171923) are lipid compounds that have diverse hormone-like effects in animals. The synthesis of prostaglandins begins with the fatty acid, arachidonic acid, which is converted into prostaglandin H2 (PGH2) by the enzyme cyclooxygenase (COX). PGH2 is then further metabolized to various prostaglandins. It is plausible that this compound or its metabolites could modulate the activity of enzymes in this pathway, although this has not been experimentally verified.
The structural similarity of this compound to intermediates in the synthesis of prostaglandin analogs suggests its potential as a building block in the development of novel therapeutics targeting inflammation, pain, and other conditions regulated by prostaglandins.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the closely related compound, methyl 2-hydroxy-5-methylbenzoate, the following hazards may be anticipated: skin irritation, serious eye irritation, and potential respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid breathing mist or vapors. Wash skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.
-
It is imperative to consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
This compound is a fatty acid methyl ester with well-defined chemical and physical properties. While specific experimental protocols and biological activity data are sparse, established methodologies for similar compounds provide a strong foundation for its synthesis, analysis, and exploration in research and development. Its structural features suggest potential as a synthetic intermediate for biologically active molecules, warranting further investigation into its properties and applications.
References
- 1. This compound | C9H18O3 | CID 10487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to Methyl 2-hydroxyoctanoate
CAS Number: 73634-76-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-hydroxyoctanoate (B1260312), a fatty acid methyl ester with potential applications in various fields of research and development. This document collates available data on its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its potential biological significance.
Chemical and Physical Properties
Methyl 2-hydroxyoctanoate, also known as (±)-Methyl 2-Hydroxyoctanoate or 2-Hydroxyoctanoic acid methyl ester, is a C9 fatty acid methyl ester.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₃ | PubChem[1] |
| Molecular Weight | 174.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 73634-76-1 | PubChem[1] |
| Canonical SMILES | CCCCCCC(C(=O)OC)O | PubChem[1] |
| InChI | InChI=1S/C9H18O3/c1-3-4-5-6-7-8(10)9(11)12-2/h8,10H,3-7H2,1-2H3 | PubChem[1] |
| Computed XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported in public databases.
13C Nuclear Magnetic Resonance (NMR) Spectrum
The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
| Peak Assignment (Predicted) | Chemical Shift (ppm) |
| C1 (C=O) | ~175 |
| C2 (CH-OH) | ~70 |
| C3-C8 (CH₂) | ~34, 32, 29, 25, 23 |
| O-CH₃ | ~52 |
| C8 (CH₃) | ~14 |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.
| Ion (m/z) | Relative Intensity | Putative Fragment |
| 174 | Low | [M]⁺ |
| 115 | High | [M - COOCH₃]⁺ |
| 102 | Moderate | [M - C₄H₈O]⁺ |
Note: The fragmentation pattern is consistent with the structure of a 2-hydroxy fatty acid methyl ester.
Infrared (IR) Spectroscopy
While a specific IR spectrum for this compound was not found, the expected characteristic absorption bands based on its functional groups are listed below.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3500-3200 (broad) | Stretching vibration |
| C-H (alkane) | 2950-2850 | Stretching vibration |
| C=O (ester) | 1750-1735 (strong) | Stretching vibration |
| C-O (ester) | 1300-1000 | Stretching vibration |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on established methods for similar compounds, the following protocols can be adapted.
Synthesis of this compound
This method involves the acid-catalyzed esterification of 2-hydroxyoctanoic acid with methanol (B129727).
Materials:
-
2-hydroxyoctanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve 2-hydroxyoctanoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
This enzymatic method offers a milder and more selective route to the ester.
Materials:
-
2-hydroxyoctanoic acid
-
Methanol
-
Immobilized lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)
-
Molecular sieves (3Å or 4Å)
-
Organic solvent (e.g., hexane (B92381) or toluene)
Procedure:
-
To a solution of 2-hydroxyoctanoic acid (1 equivalent) in an organic solvent, add methanol (1.5-3 equivalents).
-
Add immobilized lipase (e.g., 10% w/w of the acid) and molecular sieves to remove the water formed during the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with shaking.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, filter off the lipase and molecular sieves.
-
Remove the solvent under reduced pressure to yield this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the analysis of fatty acid methyl esters.
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., hexane or dichloromethane).
-
If analyzing from a biological matrix, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) followed by derivatization to the methyl ester if the free acid is present.
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Biological Activity and Signaling Pathways
While direct studies on this compound are limited, the biological activities of its parent compound, 2-hydroxyoctanoic acid, and related molecules provide strong indications of its potential roles.
Inhibition of Medium-Chain Acyl-CoA Synthetase
(±)-2-Hydroxyoctanoic acid has been shown to be an inhibitor of purified medium-chain acyl-CoA synthetase from bovine liver mitochondria, with a reported Ki of 500 µM.[2] Acyl-CoA synthetases are crucial enzymes in fatty acid metabolism, activating fatty acids for both degradation (β-oxidation) and synthesis of complex lipids. Inhibition of this enzyme could have significant effects on cellular energy homeostasis and lipid signaling.
Inhibition of Medium-Chain Acyl-CoA Synthetase.
Activation of Hydroxy-Carboxylic Acid Receptor 3 (HCA3)
2-Hydroxyoctanoic acid has been identified as an endogenous agonist for the G-protein coupled receptor HCA3 (also known as GPR109B).[3] HCA3 is primarily expressed in adipocytes and immune cells and is involved in the regulation of lipolysis.[3] Activation of HCA3 by its ligands leads to the inhibition of adenylyl cyclase through a Gi-type G protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of protein kinase A (PKA) and subsequently hormone-sensitive lipase (HSL), leading to an anti-lipolytic effect.[3][4]
HCA3 Receptor Signaling Pathway.
Conclusion
This compound is a fatty acid methyl ester with interesting potential biological activities inferred from its parent carboxylic acid. The established protocols for ester synthesis and analysis provide a solid foundation for further research into this molecule. Its role as a potential modulator of fatty acid metabolism and HCA3 signaling warrants further investigation, particularly in the context of metabolic diseases such as obesity and type 2 diabetes. The data and protocols presented in this guide are intended to facilitate future research and development efforts focused on this compound.
References
A Comprehensive Guide to Methyl 2-hydroxyoctanoate and its Chemical Identifiers
For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. This document provides a detailed overview of Methyl 2-hydroxyoctanoate (B1260312), a fatty acid methyl ester, and its various synonyms and identifiers.
Synonyms and Identifiers
The compound known as Methyl 2-hydroxyoctanoate is referenced in scientific literature and chemical databases under several names and numerical identifiers. This table summarizes the most common synonyms, including its IUPAC name and CAS registry number, to facilitate accurate identification and sourcing.[1][2][3]
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 73634-76-1 |
| Systematic Name | Octanoic acid, 2-hydroxy-, methyl ester |
| 2-Hydroxyoctanoic acid methyl ester | |
| (.+/-.)-2-Hydroxyoctanoic acid, methyl ester | |
| Common Name | methyl hydroxycaprylate |
| (±)-Methyl 2-Hydroxyoctanoate | |
| Alternative Spelling | methyl-2-hydroxyoctanoate |
| Registry Numbers | MFCD00673452 |
| AKOS011494373 | |
| SY418966 | |
| HY-165903 | |
| Database IDs | SCHEMBL5811648 |
| SCHEMBL18205497 |
Logical Relationship of Identifiers
The following diagram illustrates the relationship between the primary name and its various identifiers, showcasing the hierarchical and alternative naming conventions.
References
Methyl 2-Hydroxyoctanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical constants, experimental protocols, and potential biological significance of methyl 2-hydroxyoctanoate (B1260312). The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, actionable data and methodologies.
Core Physical and Chemical Properties
Methyl 2-hydroxyoctanoate is a fatty acid methyl ester characterized by a hydroxyl group at the alpha-position. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 174.24 g/mol | --INVALID-LINK--[1][2] |
| CAS Number | 73634-76-1 | --INVALID-LINK--[3] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point (estimated) | 219.70 °C at 760.00 mm Hg | --INVALID-LINK--[4] |
| Melting Point | Not available | - |
| Density | Not available | - |
| Refractive Index | Not available | - |
| Water Solubility (estimated) | 5719 mg/L at 25 °C | --INVALID-LINK--[4] |
| XLogP3-AA (estimated) | 2.4 | --INVALID-LINK--[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum | Data | Source |
| ¹³C-NMR | Available | --INVALID-LINK--[1] |
| GC-MS | Available | --INVALID-LINK--[1] |
Experimental Protocols
Synthesis of this compound via Lipase-Catalyzed Esterification
This protocol describes a general and environmentally friendly method for the synthesis of α-hydroxy esters using enzymatic catalysis. Lipases are widely used for their high selectivity and mild reaction conditions.
Materials:
-
2-Hydroxyoctanoic acid
-
Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B, CALB)
-
Molecular sieves (4 Å)
-
Anhydrous solvent (e.g., n-hexane or tert-butanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-hydroxyoctanoic acid and a 3 to 5-fold molar excess of methanol.
-
Solvent Addition: Add a suitable amount of anhydrous n-hexane to dissolve the reactants. The volume should be sufficient to ensure good mixing.
-
Drying: Add activated 4 Å molecular sieves to the mixture to remove any traces of water, which can inhibit the lipase and promote the reverse hydrolysis reaction.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase is typically 5-10% by weight of the limiting reactant (2-hydroxyoctanoic acid).
-
Reaction: Stir the mixture at a constant temperature, typically between 40-60 °C. The optimal temperature will depend on the specific lipase used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or equilibrium is reached.
-
Work-up: Once the reaction is complete, filter off the immobilized lipase and the molecular sieves. The lipase can often be washed with a solvent and reused.
-
Purification: Remove the solvent and excess methanol from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.
Purification of this compound by Column Chromatography
This protocol outlines a standard procedure for the purification of esters using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization (if applicable)
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (a low polarity mixture of hexane and ethyl acetate, e.g., 95:5).
-
Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions in separate tubes or flasks as the solvent elutes from the column.
-
TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively studied. However, related α-hydroxy fatty acids and their derivatives are known to play roles in various biological processes. 2-Hydroxyoctanoic acid has been identified in human metabolomic studies, suggesting its presence and potential role in human physiology.
While no specific signaling pathways involving this compound have been elucidated, it is plausible that it could be a substrate for or an inhibitor of enzymes involved in fatty acid metabolism. For instance, some α-hydroxy fatty acids are known to be processed by peroxisomal enzymes. Further research is required to determine the specific biological functions and metabolic fate of this compound.
Conclusion
This compound is a compound with potential applications in various scientific fields. While a complete set of experimental physical constants is not yet available, this guide provides the most current information and outlines robust protocols for its synthesis and purification based on established methods for analogous compounds. Further research into its biological activities and metabolic pathways is warranted to fully understand its potential in drug development and other areas of chemical biology.
References
Unveiling the Potential Biological Activities of Methyl 2-hydroxyoctanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide consolidates information on the potential biological activities of Methyl 2-hydroxyoctanoate (B1260312). It is important to note that, as of the date of this document, specific studies directly investigating the biological effects of Methyl 2-hydroxyoctanoate are not available in the public domain. The information presented herein is therefore based on the known biological activities of structurally similar compounds, such as short-chain fatty acids and their esters. The proposed activities and mechanisms should be considered hypothetical and require experimental validation.
Introduction to this compound
This compound is an organic compound with the chemical formula C₉H₁₈O₃. It is the methyl ester of 2-hydroxyoctanoic acid, a short-chain alpha-hydroxy acid. Its structure suggests potential for various biological interactions, given the established roles of similar fatty acid derivatives in cellular processes and microbial communication.
Inferred Biological Activities
Based on the activities of structurally related short-chain fatty acids and their esters, this compound is hypothesized to possess the following biological activities:
-
Antimicrobial Activity: Short-chain fatty acids and their esters have been shown to exhibit inhibitory effects against a range of bacteria and fungi. The mechanism often involves the disruption of cell membrane integrity.
-
Anti-biofilm Activity: Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. Fatty acid derivatives have been demonstrated to interfere with biofilm formation by various pathogens.
-
Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. Many virulence factors in pathogenic bacteria, such as Pseudomonas aeruginosa, are regulated by QS. Fatty acid analogues have been identified as potential inhibitors of QS systems, thereby reducing the expression of virulence factors.[1][2]
Potential Therapeutic Applications
The inferred biological activities of this compound suggest its potential application in several therapeutic areas:
-
Infectious Diseases: As a potential antimicrobial and anti-biofilm agent, it could be investigated for the treatment of bacterial and fungal infections, particularly those associated with biofilm formation.
-
Virulence Factor Attenuation: By potentially inhibiting quorum sensing, this compound could be explored as an anti-virulence agent, which would disarm pathogens without necessarily killing them, thus exerting less selective pressure for the development of resistance.
Experimental Protocols for Biological Activity Assessment
To validate the hypothesized biological activities of this compound, the following standard experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5][6]
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
Illustrative Data Presentation:
The results from an MIC assay would be presented in a table format, as shown below.
| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa ATCC 27853 | Data to be determined | Data to be determined |
| Staphylococcus aureus ATCC 29213 | Data to be determined | Data to be determined |
| Escherichia coli ATCC 25922 | Data to be determined | Data to be determined |
| Candida albicans ATCC 90028 | Data to be determined | Data to be determined |
Crystal Violet Biofilm Assay
This assay is used to quantify the effect of a compound on biofilm formation.[7][8][9][10][11]
Protocol:
-
Preparation of Bacterial Culture: Grow the test bacterium (e.g., Pseudomonas aeruginosa) overnight in a suitable medium.
-
Inoculation and Treatment: Dilute the overnight culture and add it to the wells of a 96-well plate. Add different concentrations of this compound to the wells. Include untreated controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 30% acetic acid or ethanol (B145695) to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 595 nm using a microplate reader.
Illustrative Data Presentation:
The quantitative data for biofilm inhibition would be summarized as follows:
| Concentration (µg/mL) | % Biofilm Inhibition |
| 0 (Control) | 0 |
| Concentration 1 | Data to be determined |
| Concentration 2 | Data to be determined |
| Concentration 3 | Data to be determined |
Pyocyanin (B1662382) Inhibition Assay (for Pseudomonas aeruginosa)
Pyocyanin is a blue-green pigment and a virulence factor produced by P. aeruginosa, the production of which is regulated by quorum sensing.[12][13][14][15][16][17]
Protocol:
-
Bacterial Culture and Treatment: Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence of sub-MIC concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the cultures for 24-48 hours with shaking.
-
Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform (B151607) to extract the pyocyanin.
-
Acidification: Transfer the chloroform layer to a new tube and add 0.2 M HCl to extract the pyocyanin into the acidic aqueous phase, which will turn pink.
-
Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. The concentration of pyocyanin can be calculated using a standard curve.
Illustrative Data Presentation:
The results of the pyocyanin inhibition assay would be presented in a table.
| Concentration (µg/mL) | Pyocyanin Production (µg/mL) | % Inhibition |
| 0 (Control) | Data to be determined | 0 |
| Concentration 1 | Data to be determined | Data to be determined |
| Concentration 2 | Data to be determined | Data to be determined |
| Concentration 3 | Data to be determined | Data to be determined |
Potential Mechanism of Action: Quorum Sensing Inhibition
A plausible mechanism by which this compound could exert its anti-virulence effects is through the inhibition of the Pseudomonas aeruginosa quorum sensing systems. P. aeruginosa has two main AHL-mediated QS systems, the las and rhl systems, which are hierarchically organized.[18][19][20][21][22] Fatty acid derivatives have been shown to interfere with these systems, potentially by competing with the native acyl-homoserine lactone (AHL) signal molecules for binding to their cognate receptors (LasR and RhlR).
The Pseudomonas aeruginosa Las and Rhl Quorum Sensing Pathway
The following diagram illustrates the simplified las and rhl quorum sensing cascade in P. aeruginosa and a hypothetical point of inhibition.
Caption: Hypothetical inhibition of the P. aeruginosa Las and Rhl quorum sensing systems.
Proposed Experimental Workflow for Mechanism of Action Studies
To investigate the potential interference of this compound with QS signaling, the following workflow is proposed.
Caption: Workflow for elucidating the potential quorum sensing inhibitory mechanism.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural characteristics of this compound suggest it may possess valuable biological activities, including antimicrobial, anti-biofilm, and quorum sensing inhibitory properties. The experimental protocols and workflows outlined in this technical guide provide a clear roadmap for the systematic evaluation of these potential activities. Future research should focus on the synthesis and purification of this compound, followed by rigorous in vitro and in vivo testing to validate its therapeutic potential. Elucidating its precise mechanism of action will be crucial for its development as a novel anti-infective agent.
References
- 1. Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Crystal violet assay [bio-protocol.org]
- 8. Crystal violet biomass assays [bio-protocol.org]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. static.igem.org [static.igem.org]
- 11. static.igem.org [static.igem.org]
- 12. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 13. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pyocyanin Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Unveiling the modulation of Pseudomonas aeruginosa virulence and biofilm formation by selective histone deacetylase 6 inhibitors [frontiersin.org]
- 18. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scholars.northwestern.edu [scholars.northwestern.edu]
The Enigmatic Presence of Methyl 2-Hydroxyoctanoate in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxyoctanoate (B1260312), a fatty acid methyl ester, remains a compound of elusive natural origin. While its direct isolation from natural sources is not prominently documented in scientific literature, the presence of its parent acid, 2-hydroxyoctanoic acid, in various biological matrices suggests the potential for its natural occurrence. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 2-hydroxyoctanoic acid, plausible biosynthetic pathways, and detailed experimental protocols for the extraction, identification, and quantification of methyl 2-hydroxyoctanoate from biological samples. This document aims to serve as a valuable resource for researchers investigating the roles of α-hydroxy fatty acid esters in biological systems.
Natural Occurrence
Direct evidence for the natural occurrence of this compound is scarce. However, the presence of its corresponding carboxylic acid, 2-hydroxyoctanoic acid, has been reported in various biological sources. This suggests that this compound could be formed through enzymatic or non-enzymatic esterification of 2-hydroxyoctanoic acid in these organisms.
Occurrence of 2-Hydroxyoctanoic Acid
The Human Metabolome Database (HMDB) indicates the presence of 2-hydroxyoctanoic acid in human biofluids and animal tissues[1][2]. This points towards its involvement in mammalian metabolism.
Table 1: Documented Natural Occurrence of 2-Hydroxyoctanoic Acid
| Biological Source | Matrix | Analytical Method | Reference |
| Human | Saliva, Feces, Urine | Not Specified | [1] |
| Poultry (Pheasant, Squab, Turkey, Quail, Chicken, Duck, Emu, Goose) | Tissue | Not Specified | [1] |
| Fruit Fly (Drosophila melanogaster) | Not Specified | Not Specified | [2] |
Occurrence of Related Compounds
The presence of other methyl 2-hydroxyalkanoates in nature lends credence to the potential for this compound to be discovered in similar sources. For instance, methyl 2-hydroxybutanoate (B1229357) has been identified in tropical fruits.
Table 2: Natural Occurrence of a Related Methyl 2-Hydroxyalkanoate
| Compound | Natural Source | Reference |
| Methyl 2-hydroxybutanoate | Carica papaya (Papaya), Mangifera indica (Mango) | [3] |
Potential Biosynthesis
While a specific biosynthetic pathway for this compound has not been elucidated, a hypothetical pathway can be proposed based on known metabolic reactions involving fatty acids. The pathway likely begins with the α-hydroxylation of octanoic acid, followed by methylation.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of fatty acid methyl esters and volatile organic compounds from biological matrices. These can serve as a starting point for the investigation of this compound.
Extraction of Lipids and Volatile Compounds
This protocol describes a general method for the extraction of lipids, including potential esters, from a biological sample.
Methodology:
-
Homogenization: Homogenize approximately 1 gram of the biological sample in a suitable solvent.
-
Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water system (e.g., Bligh-Dyer method).
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the lipid extract in a small volume of an appropriate solvent (e.g., hexane) for GC-MS analysis.
Derivatization for GC-MS Analysis (for 2-Hydroxyoctanoic Acid)
If analyzing for the parent acid, derivatization is necessary to increase its volatility for GC-MS analysis.
Methodology:
-
Esterification: Methylate the extracted lipids (containing 2-hydroxyoctanoic acid) using a reagent such as boron trifluoride-methanol or by generating diazomethane.
-
Silylation: To derivatize the hydroxyl group, treat the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction Conditions: Heat the reaction mixture at 60-70°C for 30-60 minutes.
-
Analysis: The derivatized sample is then ready for injection into the GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).
-
Carrier Gas: Helium at a constant flow rate.
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Identification:
-
The identification of this compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) and by comparing the retention time with that of an authentic standard.
Conclusion
While the direct detection of this compound in natural sources remains to be conclusively demonstrated, the presence of its precursor, 2-hydroxyoctanoic acid, in various biological systems provides a strong rationale for its potential existence. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate the presence and biological roles of this and other α-hydroxy fatty acid esters. Further exploration in diverse natural sources, particularly those rich in fatty acids and methyltransferases, is warranted to uncover the natural occurrence and significance of this compound.
References
An In-depth Technical Guide to the Discovery and Analysis of 2-Hydroxy Fatty Acid Methyl Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxy fatty acids (2-HFAs) are a class of lipids characterized by a hydroxyl group on the second carbon of a fatty acid chain. Their methyl esters (2-HFAMEs) are common derivatives for analytical purposes. Once considered minor metabolic intermediates, 2-HFAs are now recognized as critical components of sphingolipids, particularly abundant in the nervous system and skin.[1][2][3] The discovery of the enzyme Fatty Acid 2-Hydroxylase (FA2H) and its link to human diseases has spurred significant interest in this lipid class.[1][2][3] This technical guide provides a comprehensive overview of the discovery, biological significance, and detailed methodologies for the analysis of 2-hydroxy fatty acid methyl esters, tailored for researchers and professionals in drug development.
Biological Significance and Discovery
The pivotal discovery in this field was the characterization of the Fatty Acid 2-Hydroxylase (FA2H) enzyme, which catalyzes the stereospecific hydroxylation of fatty acids to their (R)-2-hydroxy forms.[1] This enzyme is crucial for the synthesis of 2-hydroxylated sphingolipids, which are integral to the structure and function of myelin and the epidermal permeability barrier.
Mutations in the FA2H gene are the cause of a group of neurodegenerative disorders, including Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) , also known as Spastic Paraplegia 35 (SPG35).[1][2][3] These conditions are characterized by myelin degradation (leukodystrophy), highlighting the essential role of 2-HFAs in maintaining a healthy nervous system.
Furthermore, emerging research has implicated FA2H and 2-HFAs in cancer biology. Altered expression levels of FA2H have been linked to the prognosis of several cancers, suggesting a role in tumor progression and chemosensitivity.[4] Specifically, lower FA2H levels in gastric tumor tissues have been associated with poorer overall survival.[4]
Data Presentation: Physicochemical and Biological Properties
Quantitative data is essential for the identification, synthesis, and biological investigation of 2-HFAMEs. The following tables summarize key available data.
Table 1: Physicochemical Properties of Selected Hydroxy Fatty Acid Methyl Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl 2-hydroxyhexadecanoate | 16742-51-1 | C₁₇H₃₄O₃ | 286.45 | 48-49 | - |
| Methyl 2-hydroxystearate | 13989-70-7 | C₁₉H₃₈O₃ | 314.50 | - | - |
| Methyl 12-hydroxystearate | 141-23-1 | C₁₉H₃₈O₃ | 314.50 | 48 | - |
| Methyl 2-hydroxyoleate | - | C₁₉H₃₆O₃ | 312.49 | - | - |
| Methyl 2-hydroxybutyrate | 29674-47-3 | C₅H₁₀O₃ | 118.13 | - | 159.3 |
Note: Data for some 2-hydroxy fatty acid methyl esters is limited in publicly available databases. Data for isomers (e.g., 12-hydroxy) is included for comparative purposes. The melting point of Poly-3-hydroxybutyrate (PHB) ranges from 173-180 °C.[3]
Table 2: Enzyme Kinetics and Biological Concentrations
| Parameter | Value | Organism/Tissue | Source |
| FA2H Enzyme Kinetics | |||
| Kм for tetracosanoic acid | <0.18 µM | Human | UniProt |
| Optimal pH | 7.6-7.8 | Human | UniProt |
| Concentrations of 2-Hydroxy Fatty Acids | |||
| Goat Milk | 17.7 mg/100g (l.w.) | Capra hircus | [5] |
| Wool Wax | 1180 mg/100g (l.w.) | Ovis aries | [5] |
| Vernix Caseosa | 34.5 mg/100g (l.w.) | Human | [5] |
| Vegetable Oils | 0.21-2.42 mg/100g (l.w.) | Various | [5] |
*l.w. = lipid weight
Experimental Protocols
Detailed and reproducible protocols are critical for the study of 2-HFAMEs. The following sections provide methodologies for lipid extraction, derivatization, and analysis.
Protocol 1: Total Lipid Extraction from Biological Tissues
This protocol is a modified Bligh & Dyer method suitable for extracting total lipids, including 2-HFAs, from tissues.
-
Homogenization: Weigh 50-100 mg of tissue and homogenize on ice in a mixture of 1.5 mL methanol (B129727), 1.5 mL chloroform (B151607), and 3 mL of a suitable buffer (e.g., citric acid buffer).
-
Phase Separation: Centrifuge the homogenate to separate the organic and aqueous phases.
-
Lipid Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the carboxyl group of the fatty acid must be derivatized to its methyl ester.
-
Reagent Preparation: Prepare a 12-14% Boron Trifluoride in methanol (BF₃-Methanol) solution. Handle this reagent in a fume hood with appropriate personal protective equipment.
-
Reaction: Re-dissolve the dried lipid extract in 1 mL of toluene. Add 2 mL of BF₃-Methanol solution.
-
Incubation: Tightly cap the tube and heat at 80-100°C for 60 minutes in a heating block or water bath.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane (B92381).
-
Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the upper hexane layer. Centrifuge briefly to ensure complete phase separation.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Protocol 3: Silylation of Hydroxyl Group for GC-MS Analysis
To improve the volatility and chromatographic behavior of 2-HFAMEs, the hydroxyl group is typically derivatized to a trimethylsilyl (B98337) (TMS) ether.
-
Sample Preparation: Ensure the FAME sample in the GC vial is completely dry. Any residual water or methanol will react with the silylating agent.
-
Reagent Addition: In a fume hood, add 25 µL of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of anhydrous pyridine (B92270) (as a catalyst) to the dried FAME sample.[6]
-
Reaction: Tightly cap the vial and heat at 65°C for 20-30 minutes.[6]
-
Analysis: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for injection.
Protocol 4: GC-MS Analysis of 2-HFAMEs
This protocol provides typical parameters for the analysis of TMS-derivatized 2-HFAMEs.
-
Gas Chromatograph: Agilent GC-MS system (or equivalent).
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.
-
Injector: Split/splitless inlet, operated in splitless mode. Injector temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Protocol 5: LC-MS/MS Analysis of 2-HFAs from Plasma
LC-MS/MS allows for the analysis of underivatized 2-HFAs and is particularly useful for complex biological matrices like plasma.
-
Lipid Extraction from Plasma:
-
To 100 µL of plasma, add 400 µL of phosphate-buffered saline.
-
Add 500 µL of methanol and 1000 µL of chloroform. Include an appropriate internal standard (e.g., a deuterated 2-HFA).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic layer and dry under nitrogen.
-
-
Solid Phase Extraction (SPE) Enrichment (Optional but Recommended):
-
Condition a silica (B1680970) SPE column with hexane.
-
Re-dissolve the dried lipid extract in a small volume of chloroform and load it onto the column.
-
Wash with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate) to remove neutral lipids.
-
Elute the 2-HFAs with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Parameters:
-
Liquid Chromatograph: UPLC system (e.g., Waters ACQUITY).
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.
-
Gradient: A suitable gradient from ~50% B to 100% B over 10-15 minutes.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis: Use MRM for targeted quantification, monitoring the transition from the precursor ion [M-H]⁻ to specific product ions.
-
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the central metabolic pathway for the synthesis of 2-hydroxy fatty acids and the signaling pathways influenced by FA2H.
Caption: Metabolic pathway for the synthesis of 2-hydroxylated sphingolipids via FA2H.
Caption: Influence of FA2H expression on key cancer-related signaling pathways.
Experimental and Logical Workflows
The following diagrams outline a typical experimental workflow for the analysis of 2-HFAs and a logical decision tree for selecting the appropriate analytical method.
Caption: General experimental workflow for the analysis of 2-hydroxy fatty acids.
Caption: Decision tree for selecting an analytical method for 2-hydroxy fatty acid analysis.
References
Navigating the Toxicological Landscape of Methyl 2-hydroxyoctanoate: A Proposed Framework for Safety Assessment
For Immediate Release
A comprehensive toxicological evaluation of Methyl 2-hydroxyoctanoate, a fatty acid ester with potential applications in the cosmetics and pharmaceutical industries, is essential for ensuring consumer and occupational safety. In the absence of publicly available toxicological data, this technical guide outlines a recommended framework for a preliminary safety assessment. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for generating the necessary data to characterize the potential hazards of this compound.
At present, key toxicological endpoints for this compound, including acute oral, dermal, and inhalation toxicity, have not been determined according to available public information.[1] Therefore, a systematic evaluation based on internationally recognized guidelines is imperative.
Proposed Toxicological Testing Strategy
A tiered approach to toxicological testing is recommended, prioritizing in vitro and in silico methods to align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), a crucial consideration in the cosmetics industry.[2][3][4] The following endpoints should be assessed:
-
Acute Oral Toxicity: To determine the potential for adverse effects from a single oral dose.
-
Skin Irritation and Corrosion: To assess the potential for localized skin reactions upon contact.
-
Eye Irritation and Serious Eye Damage: To evaluate the potential for ocular damage.
-
Skin Sensitization: To determine the potential for eliciting an allergic contact dermatitis.
-
Genotoxicity: To assess the potential for damage to genetic material.
Data Presentation: A Template for Toxicological Endpoints
The following tables provide a structured format for the presentation of quantitative data that would be generated from the proposed toxicological studies.
Table 1: Acute Oral Toxicity Data (Proposed)
| Parameter | Value |
| LD₅₀ (Rat, oral) | Data to be determined |
| GHS Category | To be assigned based on LD₅₀ |
| Observed Clinical Signs | e.g., Lethargy, piloerection, etc. |
| Necropsy Findings | e.g., No abnormalities observed |
Table 2: Skin Irritation/Corrosion Data (Proposed)
| Parameter | Result |
| Mean Erythema/Eschar Score (24, 48, 72 hrs) | Data to be determined |
| Mean Oedema Score (24, 48, 72 hrs) | Data to be determined |
| Irritation Classification | e.g., Non-irritant, Mild irritant |
| Corrosivity Classification | e.g., Non-corrosive |
Table 3: Eye Irritation/Serious Eye Damage Data (Proposed)
| Parameter | Result |
| Mean Corneal Opacity Score (24, 48, 72 hrs) | Data to be determined |
| Mean Iritis Score (24, 48, 72 hrs) | Data to be determined |
| Mean Conjunctival Redness Score (24, 48, 72 hrs) | Data to be determined |
| Mean Conjunctival Chemosis Score (24, 48, 72 hrs) | Data to be determined |
| Irritation Classification | e.g., Non-irritating to eyes |
Table 4: Skin Sensitization Data (Proposed - LLNA)
| Parameter | Value |
| Stimulation Index (SI) | Data to be determined |
| EC3 Value (%) | Data to be determined |
| Sensitization Classification | e.g., Not a sensitizer |
Experimental Protocols
The following are detailed methodologies for the key proposed experiments, based on OECD Test Guidelines.[5][6]
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD TG 425)[7]
-
Principle: A stepwise procedure where a single animal is dosed at a time. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to estimate the LD₅₀.[7]
-
Test Animals: Healthy, young adult rodents (usually female rats).
-
Housing and Feeding: Animals are caged individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a specified limit based on the animal's weight.
-
Procedure:
-
A starting dose is selected based on available information or default values.
-
A single animal is dosed.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
The dose progression factor is typically 3.2.
-
Observations are made for signs of toxicity shortly after dosing and periodically for at least 14 days.
-
-
Data Collection: Body weight, clinical signs of toxicity, and mortality are recorded. A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: Estimation of the LD₅₀ with confidence intervals.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD TG 439)
-
Principle: This in vitro test uses a three-dimensional human epidermis model to assess the potential of a chemical to cause skin irritation. Cell viability is measured after exposure to the test substance.
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model.
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue.
-
After a defined exposure period, the substance is removed by washing.
-
The tissue is incubated for a post-exposure period.
-
Cell viability is assessed by the enzymatic conversion of a marker substance (e.g., MTT) into a colored product, which is quantified by spectrophotometry.
-
-
Data Analysis: The reduction in cell viability compared to negative controls is used to classify the substance as an irritant or non-irritant.
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (Based on OECD TG 437)
-
Principle: This ex vivo method uses isolated bovine corneas to assess the potential for a substance to cause serious eye damage. The endpoints measured are corneal opacity and permeability.
-
Test System: Corneas obtained from the eyes of freshly slaughtered cattle.
-
Procedure:
-
The test substance is applied to the epithelial surface of the cornea.
-
After a defined exposure period, the substance is rinsed off.
-
Corneal opacity is measured using an opacitometer.
-
Corneal permeability is assessed by measuring the amount of fluorescein (B123965) dye that passes through the cornea.
-
-
Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values to classify the substance.[8]
In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (Based on OECD TG 442C)
-
Principle: This in chemico method models the first key event in the Adverse Outcome Pathway for skin sensitization: the covalent binding of the chemical to skin proteins. The reactivity of the test substance with synthetic peptides containing cysteine and lysine (B10760008) is measured.
-
Procedure:
-
The test substance is incubated with synthetic peptides containing either cysteine or lysine.
-
After a 24-hour incubation period, the concentration of the remaining unreacted peptide is measured by high-performance liquid chromatography (HPLC).
-
-
Data Analysis: The percentage of peptide depletion is calculated. Based on the mean depletion of both peptides, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity).
Visualizations
The following diagrams illustrate the proposed workflows for the toxicological assessment of this compound.
Caption: Proposed workflow for the toxicological assessment of this compound.
Caption: Decision workflow for in vitro skin irritation testing.
This guide provides a foundational framework for the preliminary toxicological assessment of this compound. The generation of robust data through these standardized methods is a critical step in ensuring the safe use of this ingredient in any future applications.
References
- 1. This compound, 92572-96-8 [thegoodscentscompany.com]
- 2. criver.com [criver.com]
- 3. Everything You Need to Know About In Vitro Toxicology for Cosmetics | SGS Poland [sgs.com]
- 4. In Vitro Testing: What, how and why Used in the Cosmetics Industry? [onlytrainings.com]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Methyl 2-hydroxyoctanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral α-hydroxy esters are valuable building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Methyl 2-hydroxyoctanoate (B1260312), with its chiral center at the C2 position, is a key intermediate for the synthesis of various complex organic molecules. The ability to selectively produce either the (R)- or (S)-enantiomer is of significant importance, as the biological activity of the final product is often dependent on its stereochemistry. This document provides detailed application notes and experimental protocols for two primary methods for the enantioselective synthesis of Methyl 2-hydroxyoctanoate: Lipase-Catalyzed Kinetic Resolution and Asymmetric Hydrogenation of the corresponding ketoester. Additionally, an overview of a promising biocatalytic alternative using ketoreductases is presented.
Method 1: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 2-hydroxyoctanoate
Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. In this method, a chiral catalyst, typically an enzyme, selectively reacts with one enantiomer at a much faster rate than the other. For the resolution of (±)-Methyl 2-hydroxyoctanoate, lipases are highly effective biocatalysts. The immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is particularly well-suited for this purpose due to its high enantioselectivity, broad substrate scope, and operational stability.[1][2][3] The principle of this method relies on the enantioselective acylation of one of the alcohol enantiomers in the presence of an acyl donor, leaving the unreacted enantiomer in high enantiomeric excess.
Logical Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 2-hydroxyoctanoate.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
(±)-Methyl 2-hydroxyoctanoate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (B1210297) (acyl donor)
-
Anhydrous toluene (B28343) (or other suitable organic solvent like hexane (B92381) or THF)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Analytical instrumentation for monitoring (GC or HPLC with a chiral column)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (±)-Methyl 2-hydroxyoctanoate (1.0 eq.).
-
Dissolve the substrate in anhydrous toluene (concentration typically 0.1-0.5 M).
-
Add vinyl acetate (1.5-3.0 eq.) to the solution.
-
Add Novozym 435 (typically 10-50% by weight of the substrate).
-
Stir the reaction mixture at a constant temperature (e.g., 30-45 °C).
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC or chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol.
-
Stop the reaction when the conversion reaches approximately 50%. This is crucial for obtaining high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Filter off the immobilized lipase. The enzyme can be washed with the reaction solvent and dried for potential reuse.[2]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting mixture by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the unreacted this compound from the acylated product (Methyl 2-acetoxyoctanoate).
-
The unreacted enantiomer (typically the (S)-enantiomer with CALB) is obtained directly after purification. To obtain the other enantiomer, the acylated product can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) followed by purification.
Data Presentation
| Lipase Source | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |
| Novozym 435 | Vinyl acetate | Toluene | 40 | 24 | ~50 | >98 (S) | >98 (R) |
| Pseudomonas cepacia Lipase | Vinyl acetate | Hexane | 30 | 48 | ~50 | >95 (R) | >95 (S) |
| Novozym 435 | Acetic anhydride | THF | 35 | 18 | ~50 | >99 (S) | >99 (R) |
Note: The data presented is representative and based on typical results for lipase-catalyzed resolutions. Actual results may vary depending on the specific reaction conditions.
Method 2: Asymmetric Hydrogenation of Methyl 2-oxooctanoate
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones.[4] This approach involves the use of a chiral transition metal catalyst, most commonly based on ruthenium or rhodium, to stereoselectively deliver hydrogen to one face of the carbonyl group. For the synthesis of this compound, the precursor Methyl 2-oxooctanoate is reduced using a chiral ruthenium-BINAP complex. The choice of the (R)- or (S)-BINAP ligand determines the stereochemistry of the resulting alcohol.
Signaling Pathway and Logic for Asymmetric Hydrogenation
Caption: Catalytic cycle for the Ru-BINAP asymmetric hydrogenation of Methyl 2-oxooctanoate.
Experimental Protocol: Asymmetric Hydrogenation
Materials:
-
Methyl 2-oxooctanoate
-
[RuCl₂((R)-BINAP)]₂ or [RuCl₂((S)-BINAP)]₂ (precatalyst)
-
Anhydrous methanol (B129727) (or other suitable alcohol solvent)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
-
Inert gas (argon or nitrogen)
-
Standard laboratory glassware for catalyst preparation and work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
Analytical instrumentation for monitoring (GC or HPLC with a chiral column)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a high-pressure autoclave with Methyl 2-oxooctanoate (1.0 eq.) and the chiral ruthenium-BINAP precatalyst (0.01-1 mol%).
-
Add degassed, anhydrous methanol via cannula. The substrate concentration is typically in the range of 0.1-1.0 M.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (typically 10-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by taking samples (after carefully depressurizing and re-pressurizing the autoclave) and analyzing them by GC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess of the product using chiral GC or HPLC.
Data Presentation
| Catalyst | Ligand | Solvent | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | e.e. (%) |
| [RuCl₂((R)-BINAP)]₂ | (R)-BINAP | Methanol | 50 | 30 | >95 | >98 (R) |
| [RuCl₂((S)-BINAP)]₂ | (S)-BINAP | Ethanol | 80 | 40 | >95 | >98 (S) |
| Ru(OAc)₂((R)-BINAP) | (R)-BINAP | Methanol | 10 | 25 | >92 | >96 (R) |
Note: The data presented is representative and based on typical results for the asymmetric hydrogenation of α-keto esters using Ru-BINAP catalysts.[5] Actual results may vary depending on the specific reaction conditions and catalyst preparation.
Alternative Biocatalytic Method: Ketoreductase (KRED) Mediated Asymmetric Reduction
Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, utilizing a cofactor such as NADPH or NADH.[6][7] Engineered KREDs have shown excellent performance in terms of activity and enantioselectivity for a wide range of substrates, including α-keto esters. A key advantage of KREDs is the ability to perform the reaction in aqueous media under mild conditions. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is typically employed to make the process economically viable.
Experimental Workflow for KRED-Mediated Reduction
Caption: General workflow for the ketoreductase-mediated asymmetric reduction of Methyl 2-oxooctanoate.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through several robust methods. Lipase-catalyzed kinetic resolution offers a reliable and experimentally straightforward approach, particularly with the use of commercially available immobilized enzymes like Novozym 435. Asymmetric hydrogenation provides a highly efficient and atom-economical alternative, yielding products with excellent enantiomeric excess, although it requires specialized high-pressure equipment. The emerging field of engineered ketoreductases presents a green and highly selective biocatalytic route that operates under mild, aqueous conditions. The choice of method will depend on the specific requirements of the synthesis, including the desired enantiomer, scale, available equipment, and economic considerations. The protocols and data provided in this document serve as a comprehensive guide for researchers and scientists in the development of efficient and selective routes to chiral this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. ethz.ch [ethz.ch]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Purification of Methyl 2-hydroxyoctanoate from a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the purification of methyl 2-hydroxyoctanoate (B1260312) from a typical esterification reaction mixture. Common impurities from the synthesis, such as unreacted 2-hydroxyoctanoic acid, methanol (B129727), and residual acid catalyst, can significantly impact downstream applications. This document outlines three primary purification strategies: liquid-liquid extraction for initial workup, fractional distillation under reduced pressure for bulk purification, and preparative high-performance liquid chromatography (HPLC) for achieving high-purity final product. Analytical methods for assessing purity, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are also detailed.
Introduction
Methyl 2-hydroxyoctanoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purity is critical for ensuring the desired reactivity, stereochemistry, and biological activity in subsequent synthetic steps. The synthesis of this compound, often achieved through Fischer esterification of 2-hydroxyoctanoic acid with methanol in the presence of an acid catalyst, typically results in a crude mixture containing the desired ester, unreacted starting materials, water, and the catalyst. This note provides robust and reproducible protocols for the efficient removal of these impurities.
Potential Impurities in the Reaction Mixture
A typical reaction mixture for the synthesis of this compound may contain the following impurities:
-
Unreacted 2-hydroxyoctanoic acid: A carboxylic acid that needs to be removed.
-
Excess Methanol: The alcohol used in the esterification.
-
Acid Catalyst: Commonly sulfuric acid or p-toluenesulfonic acid.
-
Water: A byproduct of the esterification reaction.
-
Side-products: Potential products from side reactions, depending on the reaction conditions.
Purification Workflow
The overall purification strategy involves a multi-step process to systematically remove impurities based on their chemical and physical properties. A generalized workflow is presented below.
Caption: A logical workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Aqueous Workup)
This protocol is designed to neutralize the acid catalyst and remove water-soluble impurities.
Materials:
-
Crude reaction mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (or other suitable organic solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the crude reaction mixture to room temperature.
-
Carefully add the saturated NaHCO₃ solution to the reaction mixture in a separatory funnel to neutralize the acid catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent the separatory funnel frequently.
-
Add diethyl ether to the separatory funnel, stopper it, and shake vigorously, venting periodically.
-
Allow the layers to separate. The top organic layer contains the this compound.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine to remove residual water and dissolved salts.
-
Separate the layers and drain the organic layer into an Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.
Data Presentation:
| Step | Purpose | Expected Outcome |
| Neutralization | Remove acid catalyst | Cessation of CO₂ evolution, pH of aqueous layer ~8 |
| Extraction | Isolate the ester in an organic solvent | Two distinct liquid phases |
| Washing | Remove water and water-soluble impurities | Clearer organic phase |
| Drying & Concentration | Remove residual water and solvent | Crude, solvent-free this compound |
Protocol 2: Fractional Distillation under Reduced Pressure
This protocol is suitable for purifying larger quantities of the crude ester obtained from the liquid-liquid extraction. The boiling point of this compound is approximately 110 °C at 13 Torr[1].
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a vacuum pump, manometer, and fractionating column)
-
Heating mantle
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum.
-
Add the crude this compound and boiling chips to the distillation flask.
-
Slowly reduce the pressure in the system to approximately 13 Torr.
-
Gradually heat the distillation flask using the heating mantle.
-
Collect the fractions that distill at a stable temperature around 110 °C.
-
Monitor the purity of the collected fractions using GC-MS.
Data Presentation:
| Parameter | Value |
| Pressure | 13 Torr |
| Boiling Point | ~110 °C[1] |
| Expected Purity | >95% |
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound, preparative HPLC is the method of choice.
Materials:
-
Partially purified this compound
-
HPLC-grade solvents (e.g., hexane (B92381) and isopropanol (B130326) or acetonitrile (B52724) and water)
-
Preparative HPLC system with a suitable column (e.g., C18 for reversed-phase)
-
Fraction collector
Procedure:
-
Dissolve the partially purified ester in a suitable solvent at a known concentration.
-
Equilibrate the preparative HPLC column with the mobile phase.
-
Inject the sample onto the column.
-
Run the HPLC method, monitoring the elution profile with a UV detector (if applicable) or a refractive index detector.
-
Collect the fractions corresponding to the peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation:
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Column | C18, 10 µm, 250 x 21.2 mm | Silica, 10 µm, 250 x 21.2 mm |
| Mobile Phase | Acetonitrile:Water (gradient) | Hexane:Isopropanol (isocratic) |
| Flow Rate | 20 mL/min | 18 mL/min |
| Detection | UV at 210 nm or RI | RI |
| Expected Purity | >99% | >99% |
Purity Assessment Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C, hold for 5 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): Acquire a standard proton NMR spectrum to confirm the structure and identify any proton-containing impurities.
-
¹³C NMR (125 MHz, CDCl₃): Acquire a carbon-13 NMR spectrum to verify the carbon skeleton of the molecule.
Visualization of Key Relationships
The relationship between the purification techniques and the types of impurities they remove is crucial for designing an effective purification strategy.
Caption: Relationship between purification techniques and impurity removal.
Conclusion
The successful purification of this compound from its reaction mixture is a critical step in many synthetic workflows. By employing a combination of liquid-liquid extraction, fractional distillation, and preparative HPLC, researchers can achieve high levels of purity suitable for demanding applications. The protocols provided in this application note offer a comprehensive guide to achieving this goal, with analytical methods to verify the final product's quality.
References
Application Note: Methyl 2-hydroxyoctanoate NMR Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxyoctanoate (B1260312) is an alpha-hydroxy ester, a class of compounds with applications in various fields, including cosmetics, pharmaceuticals, and as chiral building blocks in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol for the ¹H and ¹³C NMR spectral analysis of methyl 2-hydroxyoctanoate, along with predicted spectral data and interpretive guidance.
Predicted NMR Spectral Data
Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on established chemical shift correlations and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 0.89 | Triplet (t) | 3H | -CH₃ (H-8) |
| b | 1.25-1.40 | Multiplet (m) | 8H | -CH₂- (H-4, H-5, H-6, H-7) |
| c | 1.60-1.75 | Multiplet (m) | 2H | -CH₂- (H-3) |
| d | 2.50 (approx.) | Singlet (s) | 1H | -OH |
| e | 3.75 | Singlet (s) | 3H | -OCH₃ |
| f | 4.15 | Triplet (t) | 1H | -CH(OH)- (H-2) |
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | 14.0 | -CH₃ (C-8) |
| 2 | 22.5 | -CH₂- (C-7) |
| 3 | 24.9 | -CH₂- (C-4) |
| 4 | 31.6 | -CH₂- (C-6) |
| 5 | 34.5 | -CH₂- (C-5) |
| 6 | 52.0 | -OCH₃ |
| 7 | 70.0 | -CH(OH)- (C-2) |
| 8 | 175.0 | -C=O |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a small organic molecule like this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may require optimization.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K.
Data Analysis and Interpretation
The predicted chemical shifts in Tables 1 and 2 provide a guide for interpreting the obtained NMR spectra.
-
¹H NMR: The spectrum is expected to show a triplet for the terminal methyl group (H-8) and a complex multiplet for the methylene (B1212753) groups in the alkyl chain. The methoxy (B1213986) group (-OCH₃) will appear as a sharp singlet. The proton on the carbon bearing the hydroxyl group (H-2) is expected to be a triplet, and the hydroxyl proton itself will likely be a broad singlet, the chemical shift of which can vary with concentration and temperature.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the ester will be the most downfield signal. The carbon attached to the hydroxyl group (C-2) will appear in the 50-80 ppm region. The aliphatic carbons will be found in the upfield region of the spectrum.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.
Application Notes and Protocols for 1H NMR Analysis of Methyl 2-hydroxyoctanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the anticipated 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-hydroxyoctanoate (B1260312) and a comprehensive protocol for its analysis. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.
Predicted 1H NMR Spectral Data
Table 1: Predicted 1H NMR Data for Methyl 2-hydroxyoctanoate
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | ~3.75 | s | 3H | - | O-CH₃ |
| b | ~4.20 | dd | 1H | ~6.5, ~4.5 | CH(OH) |
| c | ~2.50 | d | 1H | ~5.0 | OH |
| d | ~1.65 | m | 2H | - | CH₂ |
| e | ~1.30 | m | 8H | - | (CH₂)₄ |
| f | ~0.90 | t | 3H | ~7.0 | CH₃ |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shift of the hydroxyl proton (c) can vary depending on concentration, solvent, and temperature.
Structural Assignment and Signal Relationships
The structure of this compound and the connectivity of its proton environments are illustrated in the following diagram. The diagram highlights the different proton signals and their expected splitting patterns based on neighboring protons.
Experimental Protocol: 1H NMR Spectroscopy
This section outlines a detailed protocol for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation
-
Analyte: this compound (viscous liquid).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent. Other deuterated solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can be used if solubility is an issue.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent using a calibrated pipette.
-
If the sample is viscous, gentle warming (to no more than 50-60°C) or vortexing can aid dissolution. Ensure the solution is homogeneous.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
2. NMR Instrument Setup and Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often reference the spectrum to the residual solvent peak.
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.
-
Temperature: Room temperature (e.g., 298 K).
-
3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify the chemical shift of each multiplet.
-
Coupling Constant Analysis: Measure the J-couplings for all split signals.
The workflow for sample preparation and analysis is depicted in the following diagram.
By following these application notes and protocols, researchers can confidently acquire and interpret the 1H NMR spectrum of this compound, facilitating its use in various scientific and developmental applications.
Application Note: 13C NMR Analysis of Methyl 2-hydroxyoctanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed information on the characterization of Methyl 2-hydroxyoctanoate (B1260312) using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. It includes predicted 13C NMR data, a comprehensive experimental protocol for its synthesis, and a standard procedure for 13C NMR data acquisition. This application note serves as a valuable resource for researchers in organic synthesis, drug discovery, and quality control, aiding in the structural elucidation and purity assessment of this and similar α-hydroxy esters.
Introduction
Methyl 2-hydroxyoctanoate is an α-hydroxy ester, a class of compounds with applications in various fields, including as intermediates in the synthesis of pharmaceuticals and as components in cosmetics and flavorings. Accurate characterization of these molecules is crucial for ensuring their quality and for understanding their chemical properties. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule, making it an indispensable tool for structural verification.
Predicted 13C NMR Data
Due to the limited availability of experimental spectral data in public databases, the 13C NMR chemical shifts for this compound have been predicted using computational methods. The predicted data, presented in Table 1, is based on established algorithms that correlate chemical structure with NMR spectral properties. These values are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 175.1 |
| C2 (CH-OH) | 70.2 |
| C3 (CH2) | 34.1 |
| C4 (CH2) | 29.0 |
| C5 (CH2) | 25.4 |
| C6 (CH2) | 31.6 |
| C7 (CH2) | 22.5 |
| C8 (CH3) | 14.0 |
| O-CH3 | 52.1 |
Note: Predicted values can have slight deviations from experimental data. These values should be used as a guide for spectral interpretation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the oxidation of 1,2-octanediol (B41855) to 2-hydroxyoctanoic acid, followed by Fischer esterification.
Step 1: Oxidation of 1,2-Octanediol to 2-Hydroxyoctanoic Acid
This procedure is adapted from established oxidation methods for diols.
Materials:
-
1,2-Octanediol
-
Potassium permanganate (B83412) (KMnO4)
-
Sulfuric acid (H2SO4), concentrated
-
Sodium bisulfite (NaHSO3)
-
Diethyl ether
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,2-octanediol in water.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate while stirring vigorously.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with a 10% sodium hydroxide solution.
-
Acidify the aqueous basic layer with concentrated hydrochloric acid and extract with diethyl ether.
-
Dry the final organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-hydroxyoctanoic acid.
Step 2: Fischer Esterification of 2-Hydroxyoctanoic Acid
This is a standard procedure for the esterification of carboxylic acids.[1][2][3][4][5]
Materials:
-
2-Hydroxyoctanoic acid (from Step 1)
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated), or another strong acid catalyst like p-toluenesulfonic acid.[1][3]
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxyoctanoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
13C NMR Data Acquisition Protocol
This is a general protocol for acquiring a 13C NMR spectrum of a small organic molecule.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10-50 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled 13C NMR experiment.
-
Typical acquisition parameters include a spectral width of 0-200 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 1024 or more).
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Perform baseline correction.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for 13C NMR analysis.
References
Application Note: GC-MS Analysis of Methyl 2-hydroxyoctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxyoctanoate (B1260312) is a methyl ester of 2-hydroxyoctanoic acid, a medium-chain fatty acid. 2-Hydroxyoctanoic acid has been identified as an endogenous ligand for the hydroxy-carboxylic acid receptor 3 (HCA3), a G protein-coupled receptor found in humans and higher primates.[1] Additionally, (±)-2-Hydroxyoctanoic acid acts as an inhibitor of purified medium-chain acyl-CoA synthetase from bovine liver mitochondria.[2] Given its biological activities, accurate and reliable quantification of Methyl 2-hydroxyoctanoate in various biological matrices is crucial for research in metabolic pathways and drug development.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the presence of a hydroxyl group, derivatization of this compound is necessary to improve its volatility and chromatographic performance. This application note provides a detailed protocol for the analysis of this compound using GC-MS following trimethylsilyl (B98337) (TMS) derivatization.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of TMS-derivatized this compound. Please note that the retention time is an approximation and can vary depending on the specific instrument, column, and analytical parameters. The quantifier and qualifier ions are proposed based on the expected fragmentation of TMS-derivatized 2-hydroxy fatty acid methyl esters.
| Parameter | Value | Source/Justification |
| Analyte | This compound (as TMS derivative) | - |
| Molecular Formula | C9H18O3 (underivatized) | [3][4] |
| Molecular Weight | 174.24 g/mol (underivatized) | [3][4] |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | Common silylating agent for hydroxyl groups. |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, non-polar column suitable for fatty acid methyl ester analysis. |
| Approx. Retention Index | ~2100-2200 (non-polar column) | Estimated based on data for similar TMS-derivatized 2-hydroxy fatty acid methyl esters.[5] |
| Proposed Quantifier Ion (m/z) | 175 | Corresponds to the characteristic fragment of TMS-derivatized 2-hydroxy fatty acid methyl esters resulting from cleavage between C2 and C3. |
| Proposed Qualifier Ion 1 (m/z) | M-15 | Represents the loss of a methyl group from the TMS moiety. |
| Proposed Qualifier Ion 2 (m/z) | 73 | Characteristic ion for the trimethylsilyl group. |
Experimental Protocols
Sample Preparation (Lipid Extraction and Saponification)
This protocol is a general guideline and may need to be optimized based on the specific sample matrix.
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
0.5 M NaOH in methanol
-
14% Boron trifluoride (BF3) in methanol
-
n-Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Lipid Extraction (Folch Method):
-
To 1 volume of sample, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly for 15 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
-
Saponification and Methylation:
-
To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 5 minutes.
-
Cool to room temperature and add 2 mL of 14% BF3 in methanol.
-
Heat at 100°C for 30 minutes.
-
Cool to room temperature.
-
-
Extraction of Fatty Acid Methyl Esters (FAMEs):
-
Add 1 mL of saturated NaCl solution and 2 mL of n-hexane.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane (B92381) layer to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial.
-
Derivatization (Silylation)
Materials:
-
Dried FAME extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Procedure:
-
Ensure the FAME extract is completely dry.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 80°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions | Monitor proposed quantifier and qualifier ions (e.g., m/z 175, M-15, 73) |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway and key ions for TMS-derivatized this compound.
References
- 1. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H18O3 | CID 10487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. Methyl 2-hydroxyhexadecanoate, TMS derivative [webbook.nist.gov]
Application Note: Chiral Separation of Methyl 2-Hydroxyoctanoate Enantiomers by Gas and High-Performance Liquid Chromatography
Introduction
Methyl 2-hydroxyoctanoate (B1260312) is a chiral ester with applications in the synthesis of pharmaceuticals, agrochemicals, and flavors. The stereochemistry of this compound is critical as enantiomers often exhibit different biological activities. Consequently, the development of robust and efficient analytical methods for the enantioselective separation and quantification of its (R)- and (S)-enantiomers is of paramount importance for quality control and stereoselective synthesis. This application note provides detailed protocols for the chiral separation of methyl 2-hydroxyoctanoate enantiomers using both Gas Chromatography (GC) and a proposed High-Performance Liquid Chromatography (HPLC) method.
Data Presentation
The following table summarizes the chromatographic conditions and expected results for the chiral separation of this compound enantiomers by GC. Data for the HPLC method is proposed as a starting point for method development.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) (Proposed) |
| Column | Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm | Chiralpak® AD-H (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase/Carrier Gas | Helium, 30 psi | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | Not specified, pressure controlled | 1.0 mL/min |
| Oven/Column Temperature | 110 °C (Isothermal) | 25 °C |
| Injector Temperature | 250 °C | Ambient |
| Detector | FID, 250 °C | UV at 210 nm |
| Injection Volume | 1 µL (split injection recommended) | 10 µL |
| Expected Elution Order | Enantiomer 1, Enantiomer 2 | To be determined |
| Expected Resolution (Rs) | Baseline separation | > 1.5 |
Experimental Protocols
Gas Chromatography (GC) Method
This protocol is based on the application note from Sigma-Aldrich for the analysis of 2-hydroxyoctanoic acid methyl ester enantiomers.
3.1.1. Materials and Reagents
-
Racemic this compound
-
Helium (carrier gas), high purity
-
Solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate), HPLC grade
3.1.2. Instrumentation
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Astec® CHIRALDEX™ B-DP capillary column (30 m x 0.25 mm I.D., 0.12 µm film thickness)
-
Autosampler or manual injector
3.1.3. Sample Preparation
-
Prepare a stock solution of racemic this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
3.1.4. GC Conditions
-
Column: Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm
-
Oven Temperature: 110 °C (isothermal)
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Carrier Gas: Helium at a constant pressure of 30 psi
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
3.1.5. Data Analysis
The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers (A1 and A2) with the following formula:
% ee = |(A1 - A2) / (A1 + A2)| * 100
High-Performance Liquid Chromatography (HPLC) Method (Proposed)
3.2.1. Materials and Reagents
-
Racemic this compound
-
n-Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
3.2.2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) column (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.
3.2.3. Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
3.2.4. HPLC Conditions
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). The ratio can be optimized to improve resolution and retention times.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3.2.5. Method Development and Optimization
-
Mobile Phase Composition: Vary the percentage of isopropanol. A lower percentage will generally increase retention and may improve resolution.
-
Alcohol Modifier: Other alcohols like ethanol (B145695) can be evaluated as a replacement for or in addition to isopropanol.
-
Flow Rate: Adjusting the flow rate can impact efficiency and resolution. A lower flow rate may improve separation.
Visualizations
Caption: Workflow for the chiral separation and analysis of this compound enantiomers.
Application Note and Protocol: Chiral HPLC Method for the Analysis of 2-Hydroxyoctanoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the chiral separation and quantification of 2-hydroxyoctanoic acid methyl ester enantiomers using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers in pharmaceutical development and related fields requiring accurate enantiomeric purity assessment. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions with UV detection.
Introduction
2-Hydroxyoctanoic acid and its esters are chiral molecules with potential applications in various fields, including as intermediates in the synthesis of bioactive compounds. The enantiomers of such molecules can exhibit different pharmacological and toxicological profiles. Consequently, the development of reliable analytical methods to separate and quantify these enantiomers is crucial for quality control and regulatory compliance in drug development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers.[1][2][3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the chiral separation of a wide range of compounds, including those containing hydroxyl and ester functional groups.[4][5] This application note details a normal-phase HPLC method for the baseline separation of (R)- and (S)-2-hydroxyoctanoic acid methyl ester.
Data Presentation
Table 1: Example Chromatographic Performance Data
| Parameter | (S)-2-hydroxyoctanoic acid methyl ester | (R)-2-hydroxyoctanoic acid methyl ester |
| Retention Time (t R ) | 8.5 min | 10.2 min |
| Tailing Factor (T f ) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
| Resolution (R s ) | \multicolumn{2}{c | }{> 2.0} |
| Limit of Detection (LOD) | \multicolumn{2}{c | }{1 µg/mL} |
| Limit of Quantification (LOQ) | \multicolumn{2}{c | }{5 µg/mL} |
| Linearity (r²) | \multicolumn{2}{c | }{> 0.999 (5-200 µg/mL)} |
| Precision (%RSD, n=6) | \multicolumn{2}{c | }{< 2.0%} |
| Accuracy (% Recovery) | \multicolumn{2}{c | }{98.0 - 102.0%} |
Note: The data presented in this table are representative examples and may vary depending on the specific instrument, column, and laboratory conditions.
Experimental Protocol
Materials and Reagents
-
(±)-2-Hydroxyoctanoic acid methyl ester reference standard (purity >98%)
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (B130326) (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions
| Parameter | Setting |
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Rationale for Condition Selection: Normal-phase chromatography is often effective for the chiral separation of polar analytes on polysaccharide-based CSPs.[2][4] The combination of hexane and isopropanol provides good selectivity for this class of compounds. A low UV wavelength of 210 nm is selected because the ester carbonyl group is the primary chromophore in the molecule.[1]
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (±)-2-hydroxyoctanoic acid methyl ester reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 200 µg/mL for linearity assessment.
Sample Preparation
-
Accurately weigh the sample containing 2-hydroxyoctanoic acid methyl ester.
-
Dissolve the sample in a suitable solvent (e.g., hexane or isopropanol) and dilute with the mobile phase to obtain a final concentration within the linear range of the assay (e.g., 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
System Suitability
Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 100 µg/mL). The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 2.0 and the relative standard deviation (%RSD) for the peak areas is less than 2.0%.
Data Analysis
Identify the peaks corresponding to the enantiomers of 2-hydroxyoctanoic acid methyl ester based on their retention times. The amount of each enantiomer in the sample can be quantified using the external standard method. The enantiomeric excess (%ee) can be calculated using the following formula:
%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Visualizations
Caption: Experimental workflow for the chiral HPLC analysis of 2-hydroxyoctanoic acid methyl ester.
References
- 1. shimadzu.com [shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methyl 2-hydroxyoctanoate: A Chemical Overview and its Limited Role in Flavor Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-hydroxyoctanoate (B1260312) is an organic compound classified as a fatty acid methyl ester containing a hydroxyl group at the alpha position. While esters as a chemical class are fundamentally important to the flavor profiles of many foods and beverages, contributing a wide array of fruity and floral notes, available scientific literature and industry data indicate that Methyl 2-hydroxyoctanoate is not utilized as a flavor ingredient.[1] This document provides a summary of the known chemical and physical properties of this compound, discusses the general role of esters in flavor, and presents a representative protocol for the synthesis of a related alpha-hydroxy ester, acknowledging the absence of specific applications in flavor research for the title compound.
Chemical and Physical Properties
Precise organoleptic (taste and smell) data for this compound is largely absent from flavor and fragrance databases. One industry resource explicitly states that it is not recommended for flavor or fragrance use and notes it is not found in nature.[1] The primary available information pertains to its chemical and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₃ | PubChem[2], Larodan[3] |
| Molecular Weight | 174.24 g/mol | PubChem[2], Larodan[3] |
| CAS Number | 73634-76-1 | Larodan[3] |
| Appearance | Liquid | Larodan[3] |
| Purity | >98% | Larodan[3] |
| Solubility | Soluble in water (5719 mg/L at 25°C, est.) | The Good Scents Company[1] |
| logP (o/w) | 2.4 (est.) | PubChem[2] |
Note: Some properties are estimated based on computational models.
The Role of Esters in Flavor
Esters are a critical class of volatile organic compounds that contribute significantly to the aroma of fruits, wine, beer, and other fermented products.[4][5][6][7][8] They are typically formed through the esterification of a carboxylic acid and an alcohol.[5][8] The resulting flavor profile is determined by the specific alcohol and carboxylic acid precursors. For instance, isoamyl acetate (B1210297) imparts a characteristic banana aroma, while ethyl butyrate (B1204436) is associated with pineapple.[7] While this compound is an ester, its specific sensory properties have not been characterized or deemed desirable for flavor applications according to available data.
Synthesis of Alpha-Hydroxy Esters
While protocols for the specific industrial synthesis of this compound for flavor applications are non-existent, biocatalytic methods offer a green chemistry approach to producing chiral alpha-hydroxy acids and their corresponding esters, which can serve as intermediates in the synthesis of pharmaceuticals or other fine chemicals.
Experimental Protocol: Representative Biocatalytic Synthesis of a Methyl Ester from an Alpha-Keto Acid
This protocol is a generalized representation of a biocatalytic cascade for the synthesis of a chiral hydroxy ester, inspired by methodologies for related compounds.
Objective: To synthesize a chiral methyl-hydroxy ester from an alpha-keto acid precursor using a multi-enzyme cascade.
Materials:
-
Alpha-keto acid (e.g., 2-oxo-4-phenylbutanoic acid)
-
Engineered SAM-dependent carbon methyltransferase (CMT)
-
Halogen methyltransferase (HMT)
-
S-adenosylmethionine (SAM) regeneration system
-
Appropriate buffer solutions (e.g., potassium phosphate, Tris-HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (bioreactor, centrifuge, rotary evaporator)
Methodology:
-
Enzyme Expression and Purification: Express the required enzymes (CMT, HMT, and components of the SAM regeneration system) in a suitable host, such as E. coli, and purify using standard chromatographic techniques.
-
Reaction Setup: In a temperature-controlled bioreactor, combine the alpha-keto acid substrate, the purified enzymes, and the components of the SAM regeneration system in an appropriate buffer.
-
Initiation of Reaction: Add methanol as the methyl donor to initiate the enzymatic cascade.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking periodic samples and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Quench and Product Extraction: Once the reaction has reached completion, quench it by adding an organic solvent such as ethyl acetate. Separate the organic layer containing the product.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Purification: Purify the crude product using column chromatography to yield the pure methyl-hydroxy ester.
Visualizations
Diagram 1: Generalized Workflow for Biocatalytic Synthesis of a Methyl-Hydroxy Ester
Caption: A generalized workflow for the biocatalytic synthesis of a methyl-hydroxy ester.
Diagram 2: Logical Relationship of Esters to Flavor Perception
Caption: The formation of esters and their contribution to flavor and aroma.
Conclusion
Based on a thorough review of available scientific and industry data, this compound does not have established applications in flavor research. Its organoleptic properties are not documented in flavor databases, and it is not listed as a naturally occurring flavor compound. The information presented here is intended to provide a chemical overview of the compound and to place it within the broader context of ester synthesis and the general importance of esters to the field of flavor chemistry. Researchers interested in novel flavor compounds may find more utility in exploring other classes of esters with known sensory contributions.
References
- 1. This compound, 92572-96-8 [thegoodscentscompany.com]
- 2. This compound | C9H18O3 | CID 10487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. morebeer.com [morebeer.com]
- 5. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 6. researchgate.net [researchgate.net]
- 7. imbibeinc.com [imbibeinc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Use of Methyl 2-hydroxyoctanoate in Developing Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable polymers are at the forefront of innovation in drug delivery, tissue engineering, and sustainable materials. Poly(α-hydroxy acids), such as polylactide (PLA) and polyglycolide (PGA), are widely utilized for their biocompatibility and tunable degradation profiles.[1] The introduction of functional side chains onto the polyester (B1180765) backbone allows for the precise tuning of physicochemical properties, including hydrophobicity, degradation rate, and mechanical strength, thereby expanding their applicability.[1][2]
Methyl 2-hydroxyoctanoate (B1260312), a derivative of the α-hydroxy acid 2-hydroxyoctanoic acid, serves as a key monomer for the synthesis of polyesters with a C6 alkyl side chain. The resulting polymer, poly(methyl 2-hydroxyoctanoate), is a promising candidate for applications requiring enhanced hydrophobicity and a modified degradation profile compared to traditional polyesters. The presence of the hexyl side chain can influence the polymer's crystallinity, glass transition temperature, and interactions with biological systems.
These application notes provide an overview of the synthesis, characterization, and potential applications of poly(this compound) and offer detailed protocols for its preparation and analysis.
Applications
Polymers derived from this compound are anticipated to be amorphous due to the presence of the relatively long alkyl side chain, which disrupts polymer chain packing and crystallization.[3] This amorphous nature, combined with the hydrophobicity imparted by the hexyl group, makes these polymers suitable for a range of biomedical applications:
-
Drug Delivery: The hydrophobic nature of poly(this compound) makes it an excellent candidate for encapsulating and controlling the release of hydrophobic drugs. The polymer can be formulated into nanoparticles, microparticles, or implants for sustained drug delivery.
-
Tissue Engineering: The flexibility and hydrophobicity of the polymer can be advantageous in soft tissue engineering applications where it can provide a temporary scaffold for cell growth and tissue regeneration.[4]
-
Biodegradable Films and Coatings: The polymer can be processed into films or used as a coating for medical devices to improve biocompatibility and control surface properties.
Data Presentation
The properties of poly(this compound) can be inferred from studies on polyesters with similar long alkyl side chains. The following tables summarize representative data for analogous polymers.
Table 1: Thermal and Molecular Weight Properties of Analogous Polyesters
| Polymer | Monomer Origin | Synthesis Method | M_n (Da) | M_w (Da) | PDI (M_w/M_n) | T_g (°C) | T_m (°C) |
| Poly(2-methyl-3-hydroxyoctanoate) | α-Methyl-β-pentyl-β-propiolactone | Anionic Polymerization | - | - | - | - | - |
| Polyheptanoate Ester | Hexanal (via Strecker synthesis) | ROP of O-carboxyanhydride | - | - | - | 35 | Amorphous |
| mcl-PHA | Octanoic Acid | Biosynthesis (P. putida) | 71,000 | 148,000 | 2.1 | -39.4 | 45.3 |
Data presented is for analogous polymers and should be considered representative. M_n: Number-average molecular weight, M_w: Weight-average molecular weight, PDI: Polydispersity Index, T_g: Glass transition temperature, T_m: Melting temperature.
Table 2: Mechanical Properties of Analogous Polyesters
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| mcl-PHA from Octanoic Acid | 4.3 | 162 | - |
Data presented is for an analogous polymer and should be considered representative.[5]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Ring-Opening Polymerization (ROP) of the Corresponding O-carboxyanhydride (OCA)
This protocol is based on the general method for the synthesis of functionalized poly(α-hydroxy acids) by ROP of OCAs.[3] The first step involves the synthesis of the OCA monomer from 2-hydroxyoctanoic acid.
1.1 Monomer Synthesis: 5-Hexyl-1,3-dioxolane-2,4-dione (2-Hydroxyoctanoic Acid OCA)
-
Materials: 2-hydroxyoctanoic acid, triphosgene (B27547), activated carbon, dry ethyl acetate (B1210297), dry hexane (B92381), anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyoctanoic acid (1 equivalent) in dry ethyl acetate.
-
Add triphosgene (0.5 equivalents) to the solution at 0 °C.
-
Slowly warm the reaction mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitor by TLC or ¹H NMR).
-
Cool the reaction mixture to room temperature and add activated carbon. Stir for 30 minutes.
-
Filter the mixture through a pad of Celite and wash with dry ethyl acetate.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield the purified 5-hexyl-1,3-dioxolane-2,4-dione.
-
Dry the monomer under vacuum and store in a desiccator.
-
1.2 Ring-Opening Polymerization
-
Materials: 5-Hexyl-1,3-dioxolane-2,4-dione, benzyl (B1604629) alcohol (initiator), organocatalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a suitable metal catalyst like tin(II) octoate), dry toluene, methanol (B129727).
-
Procedure:
-
In a glovebox, add the purified OCA monomer to a flame-dried reaction vessel with a magnetic stirrer.
-
Dissolve the monomer in dry toluene.
-
Add the initiator, benzyl alcohol, from a stock solution in toluene. The monomer-to-initiator ratio will determine the target molecular weight.
-
Add the catalyst from a stock solution in toluene. The monomer-to-catalyst ratio will affect the polymerization rate.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of benzoic acid or by precipitating the polymer.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the final polymer under vacuum to a constant weight.
-
Protocol 2: Characterization of Poly(this compound)
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and determine monomer conversion.
-
Procedure:
-
Dissolve 5-10 mg of the polymer in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Analyze the spectra to identify the characteristic peaks of the polymer backbone and the hexyl side chain.
-
2.2 Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI).
-
Procedure:
-
Prepare a polymer solution in a suitable solvent like tetrahydrofuran (B95107) (THF) at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
Use a GPC system equipped with polystyrene-divinylbenzene (PS-DVB) columns and a refractive index (RI) detector.
-
Use THF as the mobile phase at a flow rate of 1.0 mL/min.
-
Calibrate the system using polystyrene standards.
-
Inject the polymer sample and analyze the resulting chromatogram to determine M_n, M_w, and PDI.
-
2.3 Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (T_g) and melting temperature (T_m).
-
Procedure:
-
Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.
-
Use an empty sealed pan as a reference.
-
Perform a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle would be:
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Heat from room temperature to 200 °C at a rate of 10 °C/min.
-
Hold at 200 °C for 2 minutes to erase the thermal history.
-
Cool to -50 °C at a rate of 10 °C/min.
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Heat from -50 °C to 200 °C at a rate of 10 °C/min.
-
-
Determine the T_g from the second heating scan as the midpoint of the transition.
-
2.4 In Vitro Biodegradation Study
-
Purpose: To evaluate the hydrolytic degradation rate of the polymer.
-
Procedure:
-
Prepare solvent-cast films of the polymer.
-
Weigh the initial dry weight of the films (W_i).
-
Immerse the films in phosphate-buffered saline (PBS, pH 7.4) at 37 °C.
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At predetermined time points, remove the films, rinse with deionized water, and dry under vacuum to a constant weight (W_f).
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Calculate the weight loss as: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.
-
Analyze the molecular weight of the degraded films at each time point using GPC to assess the decrease in chain length.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
References
- 1. Poly(α-hydroxy acid)s and poly(α-hydroxy acid-co-α-amino acid)s derived from amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-hydroxyoctanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl 2-hydroxyoctanoate (B1260312) synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Methyl 2-hydroxyoctanoate and provides systematic solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Reaction Equilibrium Not Favoring Product: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction back to the starting materials.[1][2][3] | a. Use Excess Methanol (B129727): Employ a large excess of methanol (e.g., 10-fold or more) to shift the equilibrium towards the ester product.[1][2] Methanol can often be used as the solvent. b. Remove Water: Continuously remove water as it forms. This can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene), or by adding a drying agent like molecular sieves to the reaction mixture.[1][2][4] |
| 2. Ineffective Catalyst: The acid catalyst may be insufficient, inactive, or inappropriate for the reaction conditions. | a. Catalyst Choice: Use a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][5] b. Catalyst Concentration: Ensure an adequate amount of catalyst is used. Typically, a catalytic amount is sufficient, but optimization may be required. | |
| 3. Suboptimal Reaction Temperature and Time: The reaction may be too slow if the temperature is too low, or side reactions could occur at excessively high temperatures.[2] | a. Temperature Control: Maintain the reaction at the reflux temperature of the alcohol (methanol) or the azeotropic mixture.[6] Typical temperatures range from 60-110 °C.[2] b. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material (2-hydroxyoctanoic acid) and the appearance of the product to determine the optimal reaction time.[2] | |
| 4. Intermolecular Polymerization: The hydroxyl group of one 2-hydroxyoctanoic acid molecule can react with the carboxylic acid group of another, forming oligomers or polymers.[7] | a. High-Dilution Conditions: While more critical for intramolecular cyclizations, maintaining a relatively dilute solution can help minimize intermolecular side reactions.[7] | |
| Product is Contaminated with Starting Material (2-hydroxyoctanoic acid) | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. | a. Increase Reaction Time: Continue the reaction, monitoring by TLC until the starting material is consumed. b. Optimize Conditions: Implement the yield-improving strategies mentioned above, such as using excess methanol and removing water. |
| 2. Inefficient Purification: The workup procedure is not effectively removing the more polar starting material. | a. Aqueous Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst and deprotonate the unreacted carboxylic acid, making it water-soluble and easily removed in the aqueous phase.[4][6] | |
| Product is Contaminated with a High-Boiling Point Impurity | 1. Formation of Oligomers/Polymers: Self-esterification of 2-hydroxyoctanoic acid.[7] | a. Optimize Reaction Conditions: Use conditions that favor the formation of the methyl ester (excess methanol). b. Purification: Purify the crude product by vacuum distillation to separate the more volatile this compound from non-volatile oligomers.[7] |
| Product is Difficult to Purify by Distillation | 1. Azeotrope Formation: The product may form an azeotrope with the solvent or other components. | a. Use a Different Purification Method: Consider column chromatography on silica (B1680970) gel as an alternative purification method.[7] |
| Reaction Mixture Darkens Significantly | 1. Decomposition at High Temperatures: The starting materials or product may be degrading at the reaction temperature, especially with a strong acid catalyst like sulfuric acid. | a. Use a Milder Catalyst: Consider using p-toluenesulfonic acid, which is often less aggressive than sulfuric acid. b. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, though this may require longer reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most common and straightforward method is the Fischer esterification of 2-hydroxyoctanoic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][5] This reaction is driven to completion by using a large excess of methanol and removing the water that is formed during the reaction.[1][2]
Q2: How can I effectively remove water from the Fischer esterification reaction?
A highly effective method is azeotropic distillation using a Dean-Stark apparatus. The reaction is conducted in a solvent like toluene (B28343), which forms a low-boiling azeotrope with water. As the azeotrope distills, it condenses, and the water separates from the toluene in the trap, effectively removing it from the reaction mixture and driving the equilibrium towards the product.[1][2] Alternatively, adding a drying agent like molecular sieves directly to the reaction flask can also be used.[4]
Q3: What are the primary side reactions to be aware of, and how can they be minimized?
The main side reaction is the intermolecular self-esterification of 2-hydroxyoctanoic acid to form dimers and larger oligomers.[7] This can be minimized by using a large excess of methanol, which statistically favors the reaction of the carboxylic acid with methanol over another molecule of the hydroxy acid. Another potential side reaction, especially at higher temperatures, is the formation of dimethyl ether from the dehydration of methanol. Using the appropriate reaction temperature can mitigate this.
Q4: What is a standard workup and purification procedure for this compound?
A typical workup procedure involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate (B1210297), and washing the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted 2-hydroxyoctanoic acid. This is followed by a wash with brine (saturated NaCl solution). The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by vacuum distillation or column chromatography.[6][7]
Q5: Can I use a different esterification method if Fischer esterification gives poor yields?
Yes, other methods can be employed, although they often involve more expensive or sensitive reagents. The Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a mild and often high-yielding method for ester formation.[4] This method avoids the production of water.
Quantitative Data
The following table summarizes the effect of the reactant molar ratio on the yield of ester at equilibrium for the Fischer esterification of acetic acid with ethanol. While not specific to this compound, it illustrates the principle of using an excess of the alcohol to improve the yield.[2]
| Molar Ratio (Ethanol:Acetic Acid) | Ester Yield at Equilibrium |
| 1:1 | 65% |
| 10:1 | 97% |
| 100:1 | 99% |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-Hydroxyoctanoic Acid with Sulfuric Acid
This protocol is a standard approach for the synthesis of this compound.
Materials:
-
2-hydroxyoctanoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-hydroxyoctanoic acid in a significant excess of anhydrous methanol (e.g., 10-20 equivalents), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the hydroxy acid).
-
Heat the mixture to reflux and maintain the temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Add water and ethyl acetate to the residue and transfer to a separatory funnel.
-
Wash the organic phase with a saturated NaHCO₃ solution, followed by a wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 2-hydroxyoctanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-hydroxyoctanoate (B1260312).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Methyl 2-hydroxyoctanoate?
A1: this compound is typically synthesized through two primary routes:
-
Fischer Esterification of 2-hydroxyoctanoic acid: This is a direct esterification of 2-hydroxyoctanoic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). The reaction is driven to completion by removing water, often through azeotropic distillation.
-
Alpha-hydroxylation of Methyl octanoate (B1194180): This involves the introduction of a hydroxyl group at the alpha-position of methyl octanoate. This can be achieved using various oxidizing agents, but care must be taken to control the reaction conditions to avoid over-oxidation.
Q2: What are the potential side products in the Fischer Esterification route?
A2: The primary side products in the Fischer esterification of 2-hydroxyoctanoic acid include:
-
Unreacted 2-hydroxyoctanoic acid: Due to the reversible nature of the Fischer esterification, incomplete reaction is a common issue.[1][2][3][4][5]
-
Dimerization/Oligomerization products: Intermolecular esterification between molecules of 2-hydroxyoctanoic acid can lead to the formation of dimers and other oligomers, especially at higher temperatures.
-
Dehydration products: Elimination of water from the 2-hydroxy group can lead to the formation of unsaturated esters, such as methyl octenoates.
-
Methyl ether formation: Although less common, under strongly acidic conditions and with a large excess of methanol, the hydroxyl group could potentially be methylated to form methyl 2-methoxyoctanoate.
Q3: What are the potential side products in the alpha-hydroxylation of methyl octanoate route?
A3: The alpha-hydroxylation of methyl octanoate can lead to several side products, depending on the specific reagents and conditions used:
-
Over-oxidation products: The secondary alcohol in the desired product can be further oxidized to a ketone, yielding methyl 2-oxooctanoate.
-
Products of C-C bond cleavage: Strong oxidizing agents can cleave the carbon-carbon bond, leading to shorter-chain fatty acid esters.
-
Positional isomers: In some hydroxylation systems, hydroxylation may occur at other positions on the alkyl chain, leading to a mixture of hydroxyoctanoate isomers.
-
Lactonization: If the ester is hydrolyzed back to the carboxylic acid under the reaction conditions, intramolecular cyclization can form a lactone (a cyclic ester).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Incomplete reaction (Fischer Esterification). | - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[1] - Increase the molar excess of methanol. - Increase the reaction time or temperature (monitor for side reactions). |
| Inefficient alpha-hydroxylation. | - Optimize the stoichiometry of the oxidizing agent. - Screen different catalysts or oxidizing agents. - Adjust the reaction temperature and time. | |
| Product loss during workup and purification. | - Ensure proper pH adjustment during extraction to minimize emulsion formation. - Use a suitable chromatography method for purification (e.g., silica (B1680970) gel column chromatography). | |
| Presence of Unreacted Starting Material | Insufficient reaction time or catalyst amount (Fischer Esterification). | - Increase reaction time. - Increase the amount of acid catalyst. |
| Deactivation of the catalyst. | - Use fresh catalyst. - Ensure anhydrous reaction conditions. | |
| Formation of a High-Boiling Point Impurity | Dimerization or oligomerization of 2-hydroxyoctanoic acid. | - Use milder reaction conditions (lower temperature). - Use a protecting group for the hydroxyl function if the issue persists. |
| Formation of octyloctanoate (from transesterification). | - Ensure complete removal of any water present, which could hydrolyze the starting ester. | |
| Presence of an Impurity with a Similar Polarity to the Product | Formation of positional isomers of the hydroxyl group. | - Utilize a more selective hydroxylation method. - Employ high-performance liquid chromatography (HPLC) for purification. |
| Formation of methyl 2-oxooctanoate (over-oxidation). | - Use a milder oxidizing agent. - Carefully control the reaction stoichiometry and temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification of 2-hydroxyoctanoic Acid
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Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyoctanoic acid (10.0 g, 62.4 mmol), methanol (100 mL, 2.47 mol), and p-toluenesulfonic acid monohydrate (0.6 g, 3.1 mmol).
-
Reaction: Heat the mixture to reflux. Collect the water that azeotropically distills with methanol in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).
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Workup: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate (B1210297) (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Synthesis of this compound via Alpha-Hydroxylation of Methyl Octanoate
Note: This is a generalized procedure, and the specific reagents and conditions will vary depending on the chosen hydroxylation method.
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Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve methyl octanoate (10.0 g, 63.2 mmol) in a suitable solvent (e.g., dichloromethane, 100 mL).
-
Reaction: Cool the solution to the desired temperature (e.g., 0 °C). Slowly add the oxidizing agent (e.g., a solution of m-chloroperoxybenzoic acid) dropwise while maintaining the temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., aqueous sodium sulfite (B76179) solution). Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Troubleshooting poor resolution in chiral separation of hydroxy esters
Technical Support Center: Chiral Separation of Hydroxy Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chiral separation of hydroxy esters by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Poor Resolution
Poor resolution is one of the most common challenges in chiral chromatography. It manifests as overlapping or co-eluting enantiomer peaks. The following guide provides a systematic approach to diagnosing and resolving this issue.
Question: I am observing poor or no separation between my hydroxy ester enantiomers. What are the potential causes and how can I improve the resolution?
Answer:
Poor resolution in chiral HPLC can stem from several factors, ranging from mobile phase composition to the choice of the chiral stationary phase (CSP).[1] A systematic approach to troubleshooting is often the most effective way to achieve baseline separation.
Initial Steps & Diagnosis
A logical workflow can help pinpoint the source of poor resolution. Start by evaluating the most easily adjustable parameters before moving to more complex changes like switching columns.
Figure 1: A systematic workflow for troubleshooting poor chiral resolution.
1. Optimize the Mobile Phase The mobile phase composition is a critical factor in chiral separations.[1] For hydroxy esters, normal-phase chromatography using a mixture of hexane (B92381) (or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol) is very common.[2][3]
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Adjust Solvent Ratio: Small changes in the ratio of the non-polar solvent to the alcohol modifier can significantly impact selectivity.[1] Systematically vary the percentage of the alcohol modifier.
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Change the Alcohol Modifier: The choice of alcohol can alter the chiral recognition. If isopropanol (IPA) does not provide separation, try ethanol (B145695) (EtOH) or methanol (B129727) (MeOH).[4]
-
Use Additives/Modifiers: For acidic or basic analytes, adding a small amount (typically 0.1%) of an acid (e.g., trifluoroacetic acid, TFA) or a base (e.g., diethylamine, DEA) can improve peak shape and selectivity by suppressing unwanted interactions with the stationary phase.[1][5][6]
2. Adjust the Column Temperature Temperature can have a complex and unpredictable effect on chiral separations.[7]
-
Lower the Temperature: In many cases, running the separation at a lower temperature (e.g., 10-20°C) increases enantioselectivity and improves resolution.[1][8]
-
Increase the Temperature: In some entropy-driven separations, increasing the temperature can surprisingly lead to better resolution.[9][10] It is often worthwhile to screen a range of temperatures (e.g., 15°C, 25°C, 40°C).
3. Adjust the Flow Rate
-
Lower the Flow Rate: Reducing the flow rate allows more time for the enantiomers to interact with the chiral stationary phase, which can enhance resolution.[1][7] A typical starting point for a 4.6 mm ID column is 1.0 mL/min; try reducing it to 0.5 mL/min.[2][7]
4. Check for Column Overload Injecting too much sample is a common cause of poor resolution, leading to broad and overlapping peaks.[1]
-
Reduce Injection Volume/Concentration: Prepare a more dilute sample or inject a smaller volume to see if resolution improves. For analytical work, on-column concentrations should be low (e.g., 0.1-1 mg/mL).[1][2]
5. Consider a Different Chiral Stationary Phase (CSP) If optimizing the above parameters does not work, the chosen CSP may not be suitable for your specific hydroxy ester.[1]
-
Screen Different CSPs: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like CHIRALPAK® and CHIRALCEL®) are highly successful for a wide range of compounds, including hydroxy esters.[2][11] If one type of polysaccharide column (e.g., cellulose-based) fails, an alternative (e.g., amylose-based) may provide the necessary selectivity.[12]
Frequently Asked Questions (FAQs)
Q1: What causes peak tailing in my chromatogram and how can I fix it?
A1: Peak tailing can obscure the resolution of closely eluting enantiomers.[1] The primary cause is secondary, unwanted interactions between the analyte and the stationary phase, often with active sites on the silica (B1680970) support.[1]
-
Solution: Add a mobile phase modifier. A small amount of a competing acid (like acetic or formic acid) or base (like triethylamine (B128534) or diethylamine) can mask these active sites, leading to more symmetrical peaks.[1]
Q2: How do I choose the right Chiral Stationary Phase (CSP) for my hydroxy ester?
A2: While there are no absolute rules, polysaccharide-based CSPs are an excellent starting point for hydroxy esters due to their broad applicability.[13][14] The selection process is often empirical. A common strategy is to screen a small set of complementary columns.
-
Screening Strategy: Use a set of 2-3 columns with different selectors, for example:
-
A cellulose-based column (e.g., CHIRALCEL® OD-H)
-
An amylose-based column (e.g., CHIRALPAK® AD-H)
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Another complementary column (e.g., CHIRALCEL® OJ)[13]
-
-
Separation Mode: These columns are most often used in normal-phase mode (e.g., hexane/alcohol) for chiral separations.[3]
Figure 2: Decision process for selecting a chiral separation mode.
Q3: What is the typical effect of temperature and mobile phase composition on resolution?
A3: Both temperature and mobile phase composition have a significant, and often interdependent, impact on chiral separations. Lowering the temperature generally improves resolution, but this is not always the case.[8] For the mobile phase, increasing the concentration of the polar alcohol modifier in normal-phase mode typically decreases retention time but may also reduce the separation factor. The optimal conditions are a balance between analysis time and resolution.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Chiral Separation
This table illustrates how adjusting the isopropanol (IPA) content in a hexane mobile phase can affect the retention times (t_R1, t_R2), separation factor (α), and resolution (R_s) for a hypothetical hydroxy ester on a polysaccharide-based CSP.
| Hexane:IPA Ratio (v/v) | t_R1 (min) | t_R2 (min) | Separation Factor (α) | Resolution (R_s) |
| 95:5 | 15.2 | 18.5 | 1.25 | 1.8 |
| 90:10 | 9.8 | 11.5 | 1.20 | 1.6 |
| 85:15 | 6.5 | 7.4 | 1.15 | 1.2 |
| 80:20 | 4.3 | 4.7 | 1.10 | 0.8 |
As shown, decreasing the modifier percentage increases retention and improves separation, but at the cost of longer analysis time.
Table 2: Effect of Column Temperature on Chiral Separation
This table shows the impact of changing column temperature on the same hypothetical separation, keeping the mobile phase constant at Hexane:IPA (90:10).
| Temperature (°C) | t_R1 (min) | t_R2 (min) | Separation Factor (α) | Resolution (R_s) |
| 40 | 7.5 | 8.5 | 1.14 | 1.1 |
| 25 | 9.8 | 11.5 | 1.20 | 1.6 |
| 15 | 12.1 | 14.8 | 1.26 | 2.1 |
In this typical example, lowering the temperature increases retention times but significantly improves both the separation factor and the resolution.[8]
Experimental Protocols
Protocol: Analytical Chiral Separation of a Hydroxy Ester using Normal-Phase HPLC
This protocol provides a detailed methodology for the chiral separation of a hydroxy ester using a polysaccharide-based CSP in normal-phase mode.[2]
1. Materials and Equipment
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column (e.g., CHIRALPAK® IA, 5 µm, 250 x 4.6 mm)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Analyte: Racemic hydroxy ester
2. Mobile Phase Preparation
-
Prepare an isocratic mobile phase mixture of n-Hexane and Isopropanol. A common starting ratio is 90:10 (v/v).[2]
-
To prepare 1 L of mobile phase: mix 900 mL of n-Hexane with 100 mL of Isopropanol.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.
3. HPLC System Preparation and Equilibration
-
Install the chiral column into the HPLC system.
-
Purge the pump with the prepared mobile phase to ensure all previous solvents are flushed from the lines.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30-60 minutes, or until a stable baseline is achieved.[2] This step is critical for reproducibility.[6]
-
Set the column temperature, for example, to 25°C.[2]
-
Set the UV detector to an appropriate wavelength for the analyte (e.g., 220 nm).[2]
4. Sample Preparation
-
Prepare a stock solution of the racemic hydroxy ester in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.[2]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
5. Chromatographic Run
-
Inject a small volume of the prepared sample (e.g., 5-10 µL) onto the column.[2]
-
Acquire the data for a sufficient duration to allow both enantiomer peaks to elute.
-
Analyze the resulting chromatogram for retention times, peak shape, and resolution.
6. Optimization (If Resolution is Poor)
-
If separation is insufficient, systematically adjust parameters as outlined in the troubleshooting guide above. A common first step is to change the mobile phase ratio (e.g., to 95:5 or 85:15 Hexane:IPA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Optimizing GC-MS Parameters for Fatty Acid Methyl Esters (FAMEs)
Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Fatty Acid Methyl Esters (FAMEs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your FAME analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing or fronting for my FAMEs. What are the potential causes and how can I fix this?
A: Poor peak shape is a common issue that can compromise both resolution and quantification. Here are the likely causes and their solutions:
-
Active Sites in the System: Free fatty acids, if not completely derivatized, are highly polar and can interact with active sites in the injector liner, column, or detector. This leads to peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.[3]
-
Solution: Dilute your sample. A good starting point is to ensure you are injecting less than 100 ng per FAME component on the column.[3]
-
-
Improper Solvent Choice: A mismatch between the sample solvent and the stationary phase can cause peak distortion.[4]
-
Solution: Dissolve your FAMEs in a nonpolar solvent like hexane (B92381) or heptane, which is compatible with most GC columns used for FAME analysis.[5][6]
-
-
Injector Temperature Too Low: For higher molecular weight FAMEs, a low injector temperature can cause slow volatilization, resulting in broad or tailing peaks.[2]
-
Solution: Increase the injector temperature to ensure rapid and complete vaporization of the FAMEs.[2]
-
Issue 2: Incomplete or Inconsistent Derivatization
Q: I suspect my fatty acids are not being fully converted to FAMEs. What could be wrong with my derivatization process?
A: Incomplete derivatization is a critical issue that leads to inaccurate quantification. Here are common causes and solutions:
-
Presence of Water: Water will hinder the esterification reaction.[1]
-
Solution: Ensure all glassware is dry and use high-quality, low-moisture reagents.[1]
-
-
Incorrect Reagent or Catalyst: The choice of derivatization reagent is crucial. Boron trifluoride (BF3) in methanol (B129727) is a common and effective reagent.[5][6]
-
Insufficient Reaction Time or Temperature: The derivatization reaction may not go to completion if the time or temperature is inadequate.
Issue 3: Poor Resolution and Co-eluting Peaks
Q: I am having trouble separating critical FAME pairs, especially cis/trans isomers. How can I improve my chromatographic resolution?
A: Achieving baseline separation of all FAMEs, particularly in complex mixtures, is a common challenge.
-
Inappropriate GC Column: The choice of stationary phase is the most critical factor for selectivity.
-
Solution: For general FAME analysis, a non-polar column can separate analytes by boiling point.[7] However, for complex mixtures containing cis/trans isomers, a highly polar cyanopropyl or biscyanopropyl stationary phase is necessary to provide the required selectivity.[6][8] Longer columns (e.g., 100 m) often provide better resolution for complex samples.[8][9]
-
-
Suboptimal Oven Temperature Program: The temperature ramp rate can significantly impact resolution.[10]
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Operate the column at its optimal flow rate. For many applications, hydrogen is a preferred carrier gas as it can provide faster analysis without significant loss of resolution.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing fatty acids to FAMEs for GC-MS analysis?
A: Fatty acids are derivatized to FAMEs for several key reasons:
-
Increased Volatility: Fatty acids themselves have low volatility due to their polar carboxyl group, making them difficult to analyze by GC.[13] Converting them to methyl esters increases their volatility, allowing them to be readily analyzed.[5][6]
-
Improved Peak Shape: The high polarity of free fatty acids can lead to peak tailing due to interactions with the GC system. Derivatization neutralizes the polar carboxyl group, resulting in more symmetrical peaks.[1][5][6]
-
Enhanced Separation: By neutralizing the polar functional group, separation on the GC column is then primarily based on the hydrocarbon chain's properties, such as boiling point and degree of unsaturation, enabling better resolution of different fatty acids.
Q2: How do I choose the right GC column for FAME analysis?
A: The choice of GC column depends on the complexity of your sample:
-
For separation based on boiling point (saturated and unsaturated FAMEs without cis/trans isomers): A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., ZB-1), is suitable.[2]
-
For separation of complex mixtures, including cis and trans isomers: A highly polar stationary phase is required. Columns with high cyanopropyl content (e.g., SP-2560, CP-Sil 88) are specifically designed for this purpose and provide the necessary selectivity.[8][12][14]
Q3: What are the typical injector and detector parameters for FAME analysis?
A: While optimal parameters can vary, here are some general guidelines:
-
Injector: A split/splitless injector is commonly used. The injector temperature should be high enough to ensure rapid vaporization of all FAMEs, typically around 250-260 °C.[15] A split injection is often used to avoid column overload, with a split ratio of around 10:1 to 50:1.[14][15]
-
Detector (MS): For mass spectrometry, an electron ionization (EI) source is standard.[16] The source temperature is typically set around 230 °C and the quadrupole temperature around 150 °C. For quantitative analysis, Selective Ion Monitoring (SIM) mode can be used to improve sensitivity and selectivity by monitoring specific ions for each FAME.[16]
Q4: How can I reduce the analysis time for my FAME samples?
A: Several strategies can be employed to shorten run times without sacrificing critical resolution:
-
Use a Shorter, Narrow-bore Column: Shorter columns with a smaller internal diameter can significantly reduce analysis time while maintaining or even improving efficiency.[8][11]
-
Increase the Oven Temperature Ramp Rate: A faster temperature program will cause FAMEs to elute more quickly.[10][11] However, this may come at the cost of resolution, so a balance must be found.[10]
-
Use a Faster Carrier Gas: Hydrogen as a carrier gas allows for higher optimal linear velocities compared to helium, leading to faster separations.[17]
Q5: What are common sources of contamination in FAME analysis?
A: Contamination can arise from various sources and manifest as extraneous peaks in your chromatogram:
-
Solvents and Reagents: Impurities in solvents or derivatization reagents can be a significant source of contamination.[18] Always use high-purity solvents and reagents.
-
Sample Preparation: Phthalates from plasticware are a common contaminant.[18] Use glass whenever possible and rinse all glassware thoroughly with high-purity solvent.
-
GC System: Column bleed, septum bleed, and contamination in the injector liner can all introduce interfering peaks.[2][19] Regular maintenance of the GC system is crucial.
Experimental Protocols & Data
Experimental Protocol: Typical GC-MS Conditions for FAME Analysis
The following table provides a starting point for developing your GC-MS method for FAME analysis. Parameters should be optimized for your specific application and instrument.
| Parameter | Typical Value/Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min.[20] |
| MS Transfer Line Temp | 240 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-550) or SIM for targeted quantification |
Quantitative Data Summary: Example Calibration Curve Data
The following table illustrates typical linearity data for FAME calibration curves.
| FAME | Concentration Range (mg/kg) | Correlation Coefficient (R²) |
| Methyl Palmitate (C16:0) | 2 - 100 | > 0.995 |
| Methyl Stearate (C18:0) | 2 - 100 | > 0.995 |
| Methyl Oleate (C18:1) | 2 - 100 | > 0.995 |
| Methyl Linoleate (C18:2) | 2 - 100 | > 0.995 |
| Methyl Linolenate (C18:3) | 2 - 100 | > 0.995 |
Data adapted from typical performance characteristics. Actual results may vary.[16]
Visualizations
Caption: Workflow for FAME analysis from sample preparation to data reporting.
Caption: Logical troubleshooting flow for common GC-MS issues in FAME analysis.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. chromforum.org [chromforum.org]
- 4. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 6. gcms.cz [gcms.cz]
- 7. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. gcms.cz [gcms.cz]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. academic.oup.com [academic.oup.com]
- 13. sandia.gov [sandia.gov]
- 14. agilent.com [agilent.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. agilent.com [agilent.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Technical Support Center: Scaling Up Methyl 2-hydroxyoctanoate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of Methyl 2-hydroxyoctanoate (B1260312).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Methyl 2-hydroxyoctanoate?
A1: The two main chemical synthesis routes for this compound are:
-
Cyanohydrin Formation followed by Hydrolysis and Esterification: This route starts with octanal (B89490), which is reacted with a cyanide source (e.g., HCN or NaCN) to form 2-hydroxyoctanenitrile (the cyanohydrin). This intermediate is then hydrolyzed to 2-hydroxyoctanoic acid, which is subsequently esterified with methanol (B129727) to yield the final product.[1][2][3]
-
Direct Fischer Esterification of 2-hydroxyoctanoic Acid: If 2-hydroxyoctanoic acid is available, it can be directly converted to this compound by reacting it with methanol in the presence of an acid catalyst.[4][5][6] This is an equilibrium-driven reaction.
Q2: What are the critical parameters to control during the Fischer esterification of 2-hydroxyoctanoic acid?
A2: To ensure a high yield of this compound during Fischer esterification, it is crucial to control the following parameters:
-
Water Removal: The reaction produces water as a byproduct. Since the reaction is reversible, water must be removed to shift the equilibrium towards the ester product.[4][5] This is often achieved by azeotropic distillation using a Dean-Stark apparatus.
-
Excess Alcohol: Using a large excess of methanol can also help drive the equilibrium towards the formation of the ester.[4][5]
-
Catalyst Choice and Concentration: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used. The optimal concentration should be determined to ensure a reasonable reaction rate without causing degradation of the starting material or product.
-
Temperature: The reaction is typically conducted at the reflux temperature of the alcohol or a solvent like toluene (B28343) to facilitate the removal of water.[4][7]
Q3: How can I monitor the progress of the synthesis reaction?
A3: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of the reaction mixture, allowing for the quantification of the starting materials, intermediates, and the final product.[8][9][10][11]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
¹H NMR and ¹³C NMR Spectroscopy: NMR can be used to confirm the structure of the product and to determine the purity of the isolated compound.
Q4: What are the common impurities I might encounter, and how can they be removed?
A4: Common impurities can include unreacted starting materials (octanal, 2-hydroxyoctanoic acid, methanol), byproducts from side reactions (e.g., oligomers of 2-hydroxyoctanoic acid), and residual catalyst.[12] Purification is typically achieved through:
-
Distillation: Vacuum distillation is often effective for separating the desired ester from less volatile impurities like unreacted hydroxy acid and oligomers.
-
Chromatography: Column chromatography can be used for small-scale purification to separate the product from impurities with similar boiling points.
-
Aqueous Workup: Washing the crude product with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like unreacted 2-hydroxyoctanoic acid and the acid catalyst.[4][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation in Cyanohydrin Route | Inactive cyanide source. | Ensure the cyanide source (e.g., NaCN, KCN) is fresh and has been stored properly. If using HCN, ensure it is generated in situ or handled with appropriate precautions due to its volatility and toxicity.[3] |
| Low reactivity of the aldehyde. | Ensure the octanal is of high purity. Consider using a catalyst, such as a base, to facilitate the addition of cyanide. | |
| Incomplete Hydrolysis of the Cyanohydrin | Insufficient acid or base concentration. | Increase the concentration of the acid or base used for hydrolysis. Be aware that harsh conditions can lead to side reactions. |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature to drive the hydrolysis to completion. Monitor the reaction progress by TLC or GC-MS.[2] | |
| Low Yield in Fischer Esterification | Presence of water in the reaction mixture. | Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure all reagents and glassware are dry before starting the reaction.[4][7] |
| Equilibrium not shifted towards the product. | Use a large excess of methanol (can be used as the solvent) to shift the equilibrium.[5] | |
| Ineffective catalyst. | Ensure the acid catalyst is active. Consider using a different acid catalyst, such as p-TsOH or an acidic ion-exchange resin. | |
| Formation of a Viscous or Solid Mass During Esterification | Oligomerization of 2-hydroxyoctanoic acid. | This can occur at higher concentrations and temperatures.[12] Consider protecting the hydroxyl group before esterification, or use milder reaction conditions. For intramolecular esterification (lactonization), high dilution is key, though less of an issue for intermolecular esterification. |
| Difficult Purification of the Final Product | Co-distillation of product and impurities. | Optimize the vacuum distillation conditions (pressure and temperature). Consider using a fractionating column for better separation. |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period before separating the layers. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyanohydrin Route
Step 1: Formation of 2-hydroxyoctanenitrile (Cyanohydrin)
-
In a well-ventilated fume hood, dissolve sodium cyanide (NaCN) in water in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and cool the solution in an ice bath.
-
Slowly add octanal to the stirred NaCN solution.
-
From the addition funnel, add a solution of sulfuric acid dropwise while maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Extract the cyanohydrin with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrolysis of 2-hydroxyoctanenitrile to 2-hydroxyoctanoic Acid
-
Add the crude cyanohydrin to a solution of concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours until the nitrile is fully hydrolyzed (monitored by the cessation of ammonia (B1221849) evolution or by GC-MS analysis of aliquots).[2]
-
Cool the reaction mixture and extract the 2-hydroxyoctanoic acid with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Step 3: Esterification of 2-hydroxyoctanoic Acid
-
Combine the crude 2-hydroxyoctanoic acid, a large excess of methanol, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser.[4]
-
Reflux the mixture for several hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Direct Fischer Esterification of 2-hydroxyoctanoic Acid
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyoctanoic acid, a suitable solvent (e.g., toluene), a molar excess of methanol, and a catalytic amount of p-toluenesulfonic acid (p-TsOH).[7]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Quantitative Data
| Parameter | Cyanohydrin Route | Fischer Esterification | Reference |
| Typical Yield | 60-80% (overall) | 85-95% | [14] (analogous compound),[4] |
| Purity (after distillation) | >98% | >99% | [15] |
| Key Reagents | Octanal, NaCN, H₂SO₄, Methanol | 2-hydroxyoctanoic acid, Methanol, p-TsOH | |
| Reaction Temperature | 0-20°C (cyanohydrin), Reflux (hydrolysis & esterification) | Reflux | [4] |
| Reaction Time | Several hours per step | 2-6 hours | [4] |
Visualizations
Caption: Synthesis of this compound via the Cyanohydrin Route.
Caption: Direct Fischer Esterification of 2-hydroxyoctanoic Acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]
- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C9H18O3 | CID 10487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus [frontiersin.org]
- 10. metbio.net [metbio.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]
- 15. Synthesis of enantiomerically pure α-hydroxyaldehydes from the corresponding α-hydroxycarboxylic acids: novel substrates for Escherichia coli transketolase - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Methyl 2-Hydroxyoctanoate Reaction Kinetics Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of methyl 2-hydroxyoctanoate (B1260312). The guidance focuses on both enzymatic and chemical synthesis methodologies, offering detailed experimental protocols and addressing common challenges to enhance reaction yield and efficiency.
Section 1: Enzymatic Synthesis of Methyl 2-Hydroxyoctanoate
Enzymatic esterification, primarily utilizing lipases, offers a highly selective and environmentally friendly approach to synthesizing this compound under mild reaction conditions.[1][2][3] The most common mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism.[4][5][6][7][8]
Frequently Asked Questions (FAQs) - Enzymatic Synthesis
Q1: Why is my this compound yield consistently low?
A1: Low ester yield in lipase-catalyzed reactions can stem from several factors:
-
Water Content: While a minimal amount of water is essential for enzyme activity, excess water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, thereby reducing the ester yield.[9]
-
Substrate Inhibition: High concentrations of either 2-hydroxyoctanoic acid or methanol (B129727) can inhibit the lipase (B570770), leading to reduced reaction rates. Methanol, in particular, has been shown to inactivate some lipases.[10][11][12][13]
-
Enzyme Deactivation: The enzyme may have lost activity due to improper storage, handling, or prolonged exposure to harsh reaction conditions like extreme pH or high temperatures.
-
Reaction Equilibrium: Esterification is a reversible reaction. Without removing one of the products (ester or water), the reaction will reach equilibrium with significant amounts of unreacted starting materials.[14]
Q2: How can I increase the reaction rate?
A2: To enhance the rate of enzymatic esterification, consider the following optimizations:
-
Temperature: Increasing the temperature generally increases the reaction rate until an optimum is reached. Beyond this point, the enzyme may denature, leading to a rapid loss of activity. Most lipases have an optimal temperature between 30°C and 70°C.[15][16]
-
Enzyme Loading: Increasing the amount of lipase will typically increase the initial reaction rate. However, there is a point of diminishing returns, and excessively high concentrations can lead to mass transfer limitations.
-
Agitation: Proper mixing ensures efficient contact between the substrates and the enzyme, which is particularly crucial when using immobilized lipases.
-
Water Removal: Actively removing water as it is formed will shift the equilibrium towards the product side, increasing the overall yield and apparent reaction rate.[14][17][18] This can be achieved using molecular sieves, pervaporation, or by conducting the reaction under vacuum.[14][17][18]
Q3: My reaction stops before all the limiting reactant is consumed. What is the likely cause?
A3: A premature halt in the reaction is often due to:
-
Enzyme Inhibition: The accumulation of products, particularly water, can inhibit the enzyme. Additionally, as mentioned, high substrate concentrations can also be inhibitory.
-
Enzyme Instability: The lipase may not be stable under the chosen reaction conditions for the entire duration of the reaction. This can be influenced by the solvent, temperature, and pH.
-
pH Shift: The production of the ester can sometimes lead to a change in the micro-aqueous environment around the enzyme, shifting the pH away from its optimal range.
Q4: What is the optimal water activity (aw) for this reaction?
A4: The optimal water activity is a critical parameter for lipase activity in organic media. While some water is necessary to maintain the enzyme's conformational flexibility and catalytic function, too much water will promote hydrolysis. The ideal aw is specific to the lipase being used and the reaction system. It is often necessary to experimentally determine the optimal water activity by pre-equilibrating the enzyme and reactants at various known water activities.
Troubleshooting Guide - Enzymatic Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive enzyme | - Test enzyme activity with a standard reaction. - Ensure proper storage and handling of the lipase. |
| Improper reaction conditions | - Optimize temperature, pH, and agitation speed. - Verify the correct molar ratio of substrates. | |
| Insufficient water for enzyme activation | - Ensure the enzyme and reactants are not completely anhydrous. A very small, controlled amount of water is often necessary. | |
| Reaction Rate Decreases Over Time | Product inhibition (water) | - Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water as it forms.[17][18] - Perform the reaction under vacuum to remove water. |
| Substrate inhibition (especially methanol) | - Use a stepwise addition of methanol to maintain a low concentration throughout the reaction.[10][12] - Choose a lipase known for its tolerance to short-chain alcohols.[11][19] | |
| Enzyme deactivation | - Consider immobilizing the lipase to improve its stability. - Operate at a slightly lower temperature to prolong enzyme life. | |
| Inconsistent Results Between Batches | Variation in water content | - Carefully control the initial water content of reactants and solvents. - Use fresh or properly activated molecular sieves for each batch. |
| Inconsistent enzyme activity | - Use a single batch of enzyme or re-test the activity of new batches. | |
| Difficulty in Product Purification | Unreacted 2-hydroxyoctanoic acid | - Drive the reaction to completion by removing water. - Use an alkaline wash (e.g., dilute sodium bicarbonate solution) to remove the acidic starting material. Be cautious as this may hydrolyze the ester. |
| Emulsion formation during workup | - Use a brine wash to help break the emulsion. - Centrifuge the mixture to aid phase separation. |
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
This protocol provides a general procedure. Optimization of specific parameters is recommended.
Materials:
-
2-hydroxyoctanoic acid
-
Methanol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Organic solvent (e.g., n-hexane, toluene, or solvent-free)
-
Molecular sieves (3Å, activated)
-
Reaction vessel with magnetic stirrer and temperature control
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 2-hydroxyoctanoic acid and the chosen organic solvent (if not a solvent-free system).
-
Substrate Addition: Add methanol. A molar ratio of 1:1 to 1:3 (acid to alcohol) is a common starting point. For lipases sensitive to methanol, a stepwise addition is recommended.
-
Water Removal: Add activated molecular sieves (typically 10-20% w/w of the limiting substrate) to the mixture.
-
Equilibration: Stir the mixture at the desired reaction temperature (e.g., 40-60°C) for 30 minutes to allow for temperature equilibration.
-
Enzyme Addition: Add the immobilized lipase (e.g., 1-10% w/w of the limiting substrate) to initiate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. The consumption of 2-hydroxyoctanoic acid or the formation of this compound can be quantified using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by washing with a dilute aqueous basic solution to remove unreacted acid, followed by a water wash and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Diagrams
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in enzymatic esterification.
Section 2: Chemical Synthesis of this compound
The primary chemical route for this synthesis is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst.[20][21][22][23][24]
Frequently Asked Questions (FAQs) - Chemical Synthesis
Q1: What are the common side reactions in Fischer esterification?
A1: The main challenge in Fischer esterification is that it is a reversible equilibrium reaction.[20][24] The primary "side reaction" is the reverse hydrolysis of the ester back to the carboxylic acid and alcohol. Additionally, under strong acidic conditions and high temperatures, side reactions such as dehydration of the alcohol (especially for secondary and tertiary alcohols) or other acid-catalyzed decompositions can occur.
Q2: How can I drive the reaction towards the product?
A2: To maximize the yield of this compound, the equilibrium must be shifted to the right. This can be achieved by:
-
Using an Excess of One Reactant: Typically, the less expensive reactant, in this case, methanol, is used in large excess.[20][24]
-
Removing Water: As water is a product, its removal will drive the reaction forward. This is commonly done by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) or by adding a dehydrating agent like concentrated sulfuric acid or molecular sieves.[18][20][21]
Q3: What are the best catalysts for this reaction?
A3: Strong Brønsted acids are the most common catalysts. These include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[21] Lewis acids can also be used. The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[21][22]
Troubleshooting Guide - Chemical Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low Conversion | Reaction has reached equilibrium | - Use a large excess of methanol. - Remove water using a Dean-Stark trap or by adding a drying agent.[20][21] |
| Insufficient catalysis | - Ensure an adequate amount of acid catalyst is used. - Check the purity of the catalyst. | |
| Low reaction temperature | - Ensure the reaction is heated to a sufficient temperature to achieve a reasonable rate (reflux is common). | |
| Product Hydrolysis during Workup | Presence of excess acid and water | - Neutralize the acid catalyst carefully with a weak base (e.g., sodium bicarbonate solution) during the workup. - Keep temperatures low during extraction and washing steps. |
| Formation of Byproducts | Dehydration or other side reactions | - Use milder reaction conditions (lower temperature, less harsh acid catalyst) if possible, though this may slow the reaction rate. |
Experimental Protocol: Fischer Esterification of 2-Hydroxyoctanoic Acid
Materials:
-
2-hydroxyoctanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Reaction flask, reflux condenser, Dean-Stark trap (optional), heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a reflux condenser (and a Dean-Stark trap if using azeotropic distillation).
-
Reactant Addition: To the flask, add 2-hydroxyoctanoic acid and a large excess of methanol (e.g., 5-10 molar equivalents). If using a Dean-Stark trap, add toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).
-
Reaction: Heat the mixture to reflux with stirring. If using a Dean-Stark trap, water will be collected as it is formed. Continue refluxing for several hours, monitoring the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a large excess of methanol was used, remove it by rotary evaporation.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude this compound can be purified by vacuum distillation.
Section 3: Analytical Methods for Reaction Monitoring
Accurate quantification of substrates and products is essential for optimizing reaction kinetics.
Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Stop the reaction (e.g., by flash cooling or quenching with a suitable solvent).
-
If an immobilized enzyme was used, filter or centrifuge to remove it.
-
Dilute the sample in a suitable solvent (e.g., n-hexane or ethyl acetate).
-
If the sample contains unreacted carboxylic acid, derivatization (e.g., silylation with MSTFA) may be necessary for better chromatographic performance.[25][26]
-
Add an internal standard for accurate quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program is typically used, for example, starting at 60°C and ramping up to 250°C.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Data Acquisition: Full scan mode for qualitative analysis and identification, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and quantitative accuracy.[27]
3. Quantification:
-
Create a calibration curve using standards of known concentrations of this compound.
-
Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.
Data Presentation
For effective comparison of different reaction conditions, all quantitative data should be summarized in tables.
Table 1: Effect of Temperature on Initial Reaction Rate (Enzymatic Synthesis)
| Temperature (°C) | Initial Rate (mmol/L/h) | Final Conversion (%) |
| 30 | ||
| 40 | ||
| 50 | ||
| 60 | ||
| 70 |
Table 2: Effect of Methanol to Acid Molar Ratio on Final Conversion (Enzymatic Synthesis)
| Molar Ratio (Methanol:Acid) | Final Conversion (%) |
| 1:1 | |
| 2:1 | |
| 3:1 | |
| 5:1 |
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reformulated Kinetics of Immobilized Enzymes in Non-Conventional Media: A Case of Lipase-Catalyzed Esterification | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Effects of methanol on lipases: molecular, kinetic and process issues in the production of biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. boa.unimib.it [boa.unimib.it]
- 12. researchgate.net [researchgate.net]
- 13. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Removal of water produced from lipase-catalyzed esterification in organic solvent by pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Fischer Esterification [organic-chemistry.org]
- 22. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 23. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. aua.gr [aua.gr]
- 26. metbio.net [metbio.net]
- 27. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Methyl 2-hydroxyoctanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Methyl 2-hydroxyoctanoate (B1260312). The focus is on providing information on alternative catalysts to traditional methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative catalysts for the synthesis of Methyl 2-hydroxyoctanoate?
A1: The most common alternatives to traditional strong acid catalysis (like sulfuric acid) are enzyme catalysts, specifically lipases. Lipases are increasingly used due to their high selectivity, milder reaction conditions, and greener profile.[1][2] Another less common but effective alternative for α-hydroxy acids is boric acid, which offers high chemoselectivity.[3]
Q2: Why is my ester yield low when using a lipase (B570770) catalyst?
A2: Low ester yield in lipase-catalyzed reactions can stem from several factors. A primary cause is the presence of excess water in the reaction medium, which can shift the equilibrium back towards hydrolysis (the reverse reaction).[4] Other factors include suboptimal temperature or pH, which can reduce enzyme activity, and substrate inhibition, where high concentrations of either 2-hydroxyoctanoic acid or methanol (B129727) can inhibit the lipase.[4][5] Finally, the enzyme itself may have low activity or could have been denatured.
Q3: How can I shift the reaction equilibrium towards ester formation in Fischer Esterification?
A3: The Fischer esterification is an equilibrium-controlled reaction.[6] To favor the formation of this compound, you can use a large excess of one of the reactants, typically methanol as it can also serve as the solvent.[7] Another effective strategy is to remove the water produced during the reaction, for example, by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[4]
Q4: What are the advantages of using an enzymatic catalyst over a traditional acid catalyst?
A4: Enzymatic catalysts, such as lipases, offer several advantages. They operate under much milder reaction conditions (lower temperature and neutral pH), which helps to prevent the formation of byproducts and decomposition of sensitive functional groups.[2] Lipases also exhibit high chemo-, regio-, and enantioselectivity, leading to purer products.[2] This reduces the need for extensive purification steps. Furthermore, enzymatic catalysis is considered a "greener" technology due to its biodegradable nature and reduced energy consumption.[8]
Q5: My lipase-catalyzed reaction has stopped prematurely. What is the likely cause?
A5: A premature halt in the reaction is often due to enzyme deactivation. This can be caused by excessively high temperatures leading to thermal denaturation of the lipase.[4] Some short-chain alcohols can also irreversibly inactivate lipases, although methanol is generally well-tolerated.[4] A significant shift in the pH of the reaction medium away from the enzyme's optimal range can also cause deactivation.
Troubleshooting Guides
Guide 1: Low Yield in Lipase-Catalyzed Synthesis
If you are experiencing low yields of this compound when using a lipase catalyst, follow these troubleshooting steps:
-
Verify Reactant and Solvent Purity: Ensure that your 2-hydroxyoctanoic acid and methanol are of high purity and are anhydrous. Water is a product of the reaction, and its presence at the start will inhibit the forward reaction.
-
Control Water Content: The water produced during the esterification needs to be removed to drive the reaction forward. Consider adding molecular sieves to the reaction medium or performing the reaction under vacuum to remove water as it forms.[4]
-
Optimize Reaction Temperature: Lipases have an optimal temperature range for activity, typically between 40°C and 60°C.[9] Temperatures that are too high can denature the enzyme, while temperatures that are too low will result in a slow reaction rate.
-
Check Substrate Concentrations: High concentrations of either the acid or the alcohol can inhibit the lipase. If you suspect substrate inhibition, try reducing the initial concentration of the reactants or use a fed-batch approach where one of the reactants is added gradually over time.[5]
-
Assess Enzyme Activity: Before starting your synthesis, it is good practice to test the activity of your lipase using a standard assay to ensure it is active.[10]
Guide 2: Byproduct Formation in Acid-Catalyzed Synthesis
When using a strong acid catalyst like sulfuric acid, you may encounter byproducts. Here’s how to troubleshoot this issue:
-
Control Reaction Temperature: Higher temperatures can lead to side reactions such as dehydration of the secondary alcohol or ether formation from the methanol. Maintain the lowest effective temperature to favor the desired esterification.
-
Use a Milder Acid Catalyst: If significant byproduct formation is observed, consider using a milder acid catalyst such as p-toluenesulfonic acid (TsOH) or a solid acid catalyst like an acidic resin. Boric acid is particularly effective and selective for α-hydroxy acids.[3]
-
Minimize Reaction Time: Prolonged exposure to strong acid can promote side reactions. Monitor the reaction progress using techniques like TLC or GC and stop the reaction once it has reached equilibrium.
-
Purification Strategy: If byproducts are unavoidable, plan for a robust purification strategy. Distillation can be challenging due to similar boiling points. Column chromatography on silica (B1680970) gel is often an effective method for separating the desired ester from byproducts.
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Enzymatic | Immobilized Candida antarctica Lipase B (Novozym 435) | 40-60°C, Solvent-free or in organic solvent (e.g., heptane), water removal | >90% (for similar esters)[9] | High selectivity, mild conditions, green | Higher catalyst cost, potential for inactivation[4] |
| Strong Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | ~65% (at equilibrium without water removal)[7] | Low catalyst cost, simple setup | Harsh conditions, byproduct formation, equilibrium limited[6][7] |
| Mild Acid | Boric Acid (H₃BO₃) | Room temperature in methanol, overnight | High (for α-hydroxy acids)[3] | High chemoselectivity for α-hydroxy acids, mild conditions | Slower reaction times |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific lipase and setup.
Materials:
-
2-hydroxyoctanoic acid
-
Methanol (anhydrous)
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic Solvent (e.g., anhydrous heptane)
-
Molecular Sieves (3Å, activated)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Thermometer
Procedure:
-
Reactant Preparation: In a dry round-bottom flask, dissolve 2-hydroxyoctanoic acid and a molar equivalent of methanol in anhydrous heptane.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical starting point is 1-10% by weight of the limiting reactant.
-
Water Removal: Add activated molecular sieves to the reaction mixture to adsorb the water produced during the reaction.
-
Reaction Incubation: Place the flask in a temperature-controlled oil bath and incubate the reaction mixture at the optimal temperature for the lipase (e.g., 50°C) with constant stirring.
-
Monitoring the Reaction: Withdraw small aliquots from the reaction mixture at various time points to monitor the progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme from the reaction mixture. The enzyme can often be washed and reused.
-
Product Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)
Materials:
-
2-hydroxyoctanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether or other extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyoctanoic acid in an excess of anhydrous methanol (methanol can act as both reactant and solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash with brine, then separate the organic layer.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in lipase-catalyzed esterification.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Hydroxyoctanoate Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of 2-hydroxyoctanoate (B1260312) esters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-hydroxyoctanoate esters, focusing on the preservation of stereochemical integrity.
| Problem | Potential Cause | Recommended Solution |
| Significant loss of enantiomeric excess (e.e.) in the final product. | Harsh reaction conditions: High temperatures or the use of strong acids (e.g., H₂SO₄ in Fischer esterification) or strong bases can promote enolization of the α-proton, leading to racemization. | 1. Employ milder reaction conditions: Opt for methods that operate at or below room temperature. 2. Choose a suitable esterification method: Methods like Steglich, Yamaguchi, or Mitsunobu esterification are known to be mild and generally preserve stereochemical integrity. |
| Low or no product yield. | Steric hindrance: The bulky nature of the 2-hydroxyoctanoic acid or the alcohol can hinder the reaction. Incomplete activation of the carboxylic acid: The activating agent may not be efficient enough for the given substrates. | 1. Select a more powerful activation method: For sterically hindered substrates, the Yamaguchi esterification is often more effective than the Steglich esterification. 2. Increase reaction time or temperature moderately: Monitor the reaction closely by TLC to avoid decomposition or racemization. |
| Formation of byproducts complicating purification. | Side reactions of the coupling agent: In Steglich esterification, the O-acylisourea intermediate can rearrange to an N-acylurea byproduct. Mitsunobu reaction byproducts: Triphenylphosphine (B44618) oxide and the reduced azo-compound can be difficult to separate from the desired ester. | 1. Use of DMAP in Steglich esterification: 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, minimizing the formation of N-acylurea.[1] 2. Purification techniques: For Mitsunobu byproducts, column chromatography on silica (B1680970) gel is typically effective. Recrystallization can also be an option if the product is a solid. |
| Inversion of stereochemistry when retention is desired (or vice-versa). | Reaction mechanism: The Mitsunobu reaction proceeds via an SN2 mechanism, which inherently results in the inversion of the stereocenter of the alcohol.[2][3][4][5][6] | 1. Choose a method with the desired stereochemical outcome: Steglich and Yamaguchi esterifications proceed with retention of configuration. 2. Plan the synthesis accordingly: If the Mitsunobu reaction is necessary, start with the opposite enantiomer of the alcohol to obtain the desired product stereochemistry. |
| Inconsistent enantiomeric excess results. | Inaccurate analysis method: The chiral HPLC or GC method may not be adequately optimized for the separation of the enantiomers. | 1. Optimize the chiral chromatography method: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. 2. Use a suitable chiral stationary phase: Polysaccharide-based columns (e.g., Chiralpak) are often effective for separating enantiomers of α-hydroxy esters. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization in the esterification of 2-hydroxyoctanoic acid?
A1: The primary mechanism of racemization is the deprotonation of the acidic α-proton (the proton on the carbon bearing the hydroxyl and carboxyl groups). This forms a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both enantiomers. Conditions that favor this deprotonation, such as high temperatures and the presence of strong acids or bases, increase the likelihood of racemization.
Q2: Which esterification methods are recommended for minimizing racemization?
A2: For minimizing racemization, the following methods are highly recommended due to their mild reaction conditions:
-
Steglich Esterification: Utilizes a carbodiimide (B86325) (like DCC or EDC) and a catalytic amount of DMAP at room temperature.[1][7][8][9][10]
-
Yamaguchi Esterification: Employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then reacts with the alcohol in the presence of DMAP. This method is particularly effective for sterically hindered substrates.[11][12][13][14][15]
-
Mitsunobu Reaction: Proceeds with a clean inversion of stereochemistry and is highly stereospecific.[2][3][4][5][6][16][17][18]
-
Enzymatic Esterification: Lipases can exhibit high enantioselectivity, preferentially esterifying one enantiomer from a racemic mixture or preserving the stereochemistry of an enantiopure starting material.[19][20][21][22][23]
Q3: Can the hydroxyl group of 2-hydroxyoctanoic acid interfere with the esterification reaction?
A3: Yes, the hydroxyl group can potentially undergo side reactions, such as acylation if an excess of the activated carboxylic acid is present. However, in most standard esterification protocols, the carboxylic acid is the limiting reagent, or the reaction conditions are controlled to favor esterification of the primary carboxylic acid function. For methods like the Mitsunobu reaction, the hydroxyl group is the reactive site for the desired transformation.
Q4: How can I accurately determine the enantiomeric excess of my 2-hydroxyoctanoate ester?
A4: The most common and reliable method for determining the enantiomeric excess (e.e.) of chiral esters is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves using a chiral stationary phase that can differentiate between the two enantiomers, leading to two separate peaks. The e.e. is then calculated from the relative areas of these two peaks.
Data Presentation: Comparison of Esterification Methods
The following table provides a summary of expected outcomes for different esterification methods based on literature for α-hydroxy acids. Note that the exact enantiomeric excess can vary depending on the specific substrate and precise reaction conditions.
| Method | Typical Reagents | Stereochemical Outcome | Representative Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Steglich Esterification | DCC (or EDC), DMAP | Retention | >98% | Mild conditions, good for acid-sensitive substrates. | Byproduct (DCU) can be difficult to remove. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Retention | >99% | Excellent for sterically hindered substrates, high yields.[11] | Requires a stoichiometric amount of DMAP. |
| Mitsunobu Reaction | PPh₃, DEAD (or DIAD) | Inversion | >99% | Highly stereospecific inversion, mild conditions.[2][3][4][16] | Byproducts can be challenging to remove. |
| Enzymatic Esterification | Lipase (e.g., from Candida antarctica) | Retention | >99% | Extremely high enantioselectivity, environmentally friendly.[20] | Can be slower, requires optimization of enzyme and solvent. |
| Fischer Esterification | Strong Acid (e.g., H₂SO₄), Excess Alcohol | Racemization | <90% (highly variable) | Inexpensive reagents. | Harsh conditions, prone to racemization. |
Experimental Protocols
Protocol 1: Steglich Esterification of (R)-2-Hydroxyoctanoic Acid with Octanol (B41247)
Materials:
-
(R)-2-Hydroxyoctanoic acid
-
Octanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-hydroxyoctanoic acid (1.0 eq) and octanol (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 eq) to the stirred solution.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Mitsunobu Esterification of (R)-2-Hydroxyoctanoic Acid with Benzoic Acid (for inversion to (S)-ester)
Materials:
-
(R)-2-Hydroxyoctanoic acid
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (R)-2-hydroxyoctanoic acid (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution over 30 minutes. An exothermic reaction and a color change are typically observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
-
Analyze the enantiomeric excess of the resulting (S)-ester by chiral HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 12. Yamaguchi Esterification [organic-chemistry.org]
- 13. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Concise route to defined stereoisomers of the hydroxy acid of the chondramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. portal.fis.tum.de [portal.fis.tum.de]
- 23. Methods to increase enantioselectivity of lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Methyl 2-hydroxyoctanoate
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of Methyl 2-hydroxyoctanoate (B1260312). The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of fatty acid esters and related compounds. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Introduction to Methyl 2-hydroxyoctanoate Analysis
This compound is a fatty acid methyl ester.[5][6] Accurate and reliable quantification of this and similar molecules is crucial in various research and development settings, including pharmaceutical analysis and metabolomics. The choice of analytical methodology is critical and is typically guided by factors such as sensitivity, selectivity, and the nature of the sample matrix. This guide explores the validation of two widely used analytical techniques, GC-MS and HPLC-UV, for the determination of this compound.
Comparative Analysis of Analytical Methods
A comparison of the performance characteristics of a hypothetical GC-MS and HPLC-UV method for the analysis of this compound is presented below. The data is representative of what would be expected for these types of analyses.
Method Performance Characteristics
| Validation Parameter | GC-MS Method | HPLC-UV Method | ICH Q2(R2) Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9989 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 80-120% (or tighter depending on application) |
| Precision (%RSD) | |||
| - Repeatability | 1.2% | 1.8% | ≤ 2% |
| - Intermediate Precision | 1.5% | 2.2% | ≤ 3% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.5 µg/mL | Signal-to-Noise Ratio ≥ 10 |
| Specificity | High (Mass Spec) | Moderate (UV) | No interference at the retention time of the analyte |
| Robustness | Robust | Robust | No significant change in results with small variations in method parameters |
Summary of Comparison
The GC-MS method generally offers higher sensitivity (lower LOD and LOQ) and greater specificity due to the mass spectrometric detection.[7] This makes it particularly suitable for the analysis of complex biological samples where trace-level detection and unambiguous identification are required.[8][9][10] The HPLC-UV method, while less sensitive, can be a viable and cost-effective alternative for the analysis of bulk material or less complex sample matrices where higher concentrations of the analyte are expected.[11]
Experimental Protocols
Detailed methodologies for the hypothetical GC-MS and HPLC-UV analysis of this compound are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
For biological samples, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) is performed.
-
The organic layer is separated and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a known volume of solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-300.
3. Quantification:
-
Quantification is performed using a calibration curve generated from standards of known concentrations. An internal standard may be used to improve accuracy and precision.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Sample Preparation:
-
Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis detector set at a suitable wavelength (e.g., 210 nm).
3. Quantification:
-
Quantification is based on the peak area of the analyte, which is compared to a calibration curve prepared from standard solutions of this compound.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC-UV methods.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the HPLC-UV analysis of this compound.
Conclusion
Both GC-MS and HPLC-UV are suitable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. For trace-level analysis in complex matrices, GC-MS is the preferred method. For routine analysis of less complex samples, HPLC-UV provides a robust and cost-effective solution. It is essential to perform a thorough method validation according to ICH guidelines to ensure the reliability and accuracy of the analytical results.[1][12]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. This compound | C9H18O3 | CID 10487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uab.edu [uab.edu]
- 9. Frontiers | Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus [frontiersin.org]
- 10. Microbiome metabolite quantification methods enabling insights into human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Quantitative Analysis of Methyl 2-hydroxyoctanoate in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of Methyl 2-hydroxyoctanoate (B1260312) in biological matrices is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the primary analytical methodologies employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document outlines detailed experimental protocols, presents a comparative analysis of the performance of these techniques, and includes visualizations to clarify complex workflows. The information herein is intended to assist researchers in selecting the most appropriate method for their specific experimental needs, ensuring data of the highest quality and reliability.
Comparison of Analytical Technologies: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS for the quantification of Methyl 2-hydroxyoctanoate depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Both techniques offer high selectivity and sensitivity, but they differ in their principles of separation and ionization, which influences their suitability for this particular analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Due to the low volatility of this compound, derivatization is a mandatory step to increase its volatility and improve its chromatographic behavior.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of polar and non-volatile compounds, potentially allowing for the direct analysis of this compound without derivatization.[2][3] However, derivatization can also be employed in LC-MS to enhance ionization efficiency and, consequently, sensitivity.[4][5]
Below is a summary of the key performance parameters for each technique, based on typical results for similar medium-chain hydroxy fatty acid methyl esters.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory (e.g., silylation) | Optional, but can improve sensitivity |
| Limit of Detection (LOD) | Low pg range | Low to mid pg range |
| Limit of Quantification (LOQ) | High pg to low ng range | High pg to low ng range |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 85-115% | 85-115% |
| Sample Throughput | Moderate | High |
| Matrix Effects | Generally lower | Can be significant, requires careful management |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate quantification. The following sections provide standardized procedures for sample preparation, derivatization, and instrumental analysis for both GC-MS and LC-MS.
Biological Sample Preparation: Plasma/Serum
A robust and reproducible sample preparation protocol is the foundation of any quantitative bioanalytical method. The following is a general procedure for the extraction of this compound from plasma or serum.
Materials:
-
Human plasma or serum samples
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Methanol (B129727), ice-cold
-
Methyl tert-butyl ether (MTBE)
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 1 mL of MTBE and 250 µL of water for liquid-liquid extraction.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes.
-
Carefully collect the upper organic layer containing the lipids and transfer to a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization (for GC-MS) or reconstitution for LC-MS analysis.
Figure 1: Workflow for the extraction of this compound from plasma or serum samples.
GC-MS Analysis Protocol
Derivatization (Silylation): Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl group in this compound, to increase their volatility for GC analysis.[6]
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (anhydrous)
Procedure:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Mass Spectrum of this compound (TMS derivative): The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound would be expected to show characteristic fragment ions. The molecular ion [M]+ would be at m/z 246. The base peak is often a fragment resulting from the cleavage alpha to the silylated hydroxyl group. For the TMS derivative of a similar compound, methyl 2-hydroxydocosanoate, characteristic ions are observed.[7] Based on the structure of this compound, key diagnostic ions for SIM mode would be selected to ensure specificity and sensitivity. The mass spectrum of the underivatized this compound is also available for reference.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. Methyl 2-hydroxydocosanoate, TMS derivative [webbook.nist.gov]
- 8. This compound | C9H18O3 | CID 10487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl 2-hydroxyoctanoate and Ethyl 2-hydroxyoctanoate for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and potential applications of Methyl 2-hydroxyoctanoate (B1260312) and Ethyl 2-hydroxyoctanoate.
In the realm of organic synthesis and pharmaceutical development, the selection of appropriate chemical intermediates is paramount. Methyl 2-hydroxyoctanoate and Ethyl 2-hydroxyoctanoate, esters of the alpha-hydroxy acid 2-hydroxyoctanoic acid, are two such intermediates that offer unique properties for various applications. This guide provides a detailed comparison of these two molecules, supported by physicochemical data and generalized experimental protocols, to aid researchers in making informed decisions for their specific needs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between this compound and Ethyl 2-hydroxyoctanoate stem from the variation in their ester group—a methyl versus an ethyl group. This seemingly minor difference influences several key physicochemical properties, as summarized in the table below. It is important to note that while some experimental data is available, particularly for the methyl ester, some properties for the ethyl ester are estimated based on chemical principles and data from homologous compounds.
| Property | This compound | Ethyl 2-hydroxyoctanoate | Key Differences & Implications |
| Molecular Formula | C₉H₁₈O₃[1][2] | C₁₀H₂₀O₃ | The addition of a methylene (B1212753) group (CH₂) in the ethyl ester results in a higher molecular weight. |
| Molecular Weight | 174.24 g/mol [1][2] | 188.27 g/mol | The higher molecular weight of the ethyl ester leads to a higher boiling point and density. |
| Boiling Point | ~219.7 °C (estimated) | Higher than this compound (estimated) | The boiling point increases due to stronger van der Waals forces associated with the larger ethyl group. This is a critical parameter for purification by distillation. |
| Density | Data not readily available | Data not readily available | The density of the ethyl ester is expected to be slightly higher than that of the methyl ester, a common trend in homologous series of esters. |
| Water Solubility | 5719 mg/L at 25 °C (estimated)[3] | Lower than this compound (estimated) | The longer alkyl chain of the ethyl group increases the molecule's hydrophobicity, leading to lower solubility in water. This is a key consideration for reaction workups and formulation development. |
| LogP (Octanol-Water Partition Coefficient) | 2.4 (estimated)[1] | Higher than this compound (estimated) | A higher LogP value for the ethyl ester indicates greater lipophilicity, which can influence its interaction with biological membranes and its suitability for specific solvent systems. |
| Physical State | Liquid at room temperature[2] | Liquid at room temperature (predicted) | Both compounds are expected to be liquids under standard conditions, simplifying handling and reaction setup. |
Synthesis and Reactivity
Both this compound and Ethyl 2-hydroxyoctanoate are most commonly synthesized through the Fischer esterification of 2-hydroxyoctanoic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst. This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is typically used, which can also serve as the solvent.
The reactivity of both esters is primarily dictated by the ester and hydroxyl functional groups. They can undergo hydrolysis back to the parent carboxylic acid and alcohol, transesterification in the presence of another alcohol, and reactions involving the secondary hydroxyl group, such as oxidation or acylation. The ethyl ester may exhibit slightly slower reaction kinetics in some cases due to the greater steric hindrance provided by the ethyl group compared to the methyl group.
Experimental Protocols: Fischer Esterification
The following is a generalized experimental protocol for the synthesis of this compound or Ethyl 2-hydroxyoctanoate via Fischer esterification.
Materials:
-
2-hydroxyoctanoic acid
-
Methanol (for methyl ester) or Ethanol (for ethyl ester), anhydrous
-
Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxyoctanoic acid in an excess of the corresponding anhydrous alcohol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid mass) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude ester can be purified by vacuum distillation to obtain the final product.
Caption: Generalized workflow for the synthesis of 2-hydroxyoctanoate esters.
Potential Applications and Biological Relevance
2-Hydroxyoctanoic acid, the precursor to these esters, has found applications in the cosmetics industry for its emollient properties. The esters, being more lipophilic, could offer enhanced formulation characteristics in topical products.
In the field of drug development, alpha-hydroxy acids and their derivatives are of interest for their potential biological activities. While specific data on this compound and Ethyl 2-hydroxyoctanoate is limited, their structural similarity to other biologically active lipids suggests they could be valuable as intermediates for the synthesis of more complex molecules or as subjects for biological screening themselves. The difference in their lipophilicity (LogP) could be exploited to modulate the pharmacokinetic properties of a parent drug molecule.
Conclusion
This compound and Ethyl 2-hydroxyoctanoate are closely related esters with distinct physicochemical properties primarily driven by the size of their alkyl ester group. The ethyl ester is larger, has a higher boiling point, and is more lipophilic than its methyl counterpart. The choice between these two compounds will depend on the specific requirements of the intended application, such as desired solubility, volatility for purification, and interaction with biological systems. The synthesis of both is readily achievable via the well-established Fischer esterification protocol. This guide provides the foundational data and methodologies to assist researchers in selecting and utilizing the optimal 2-hydroxyoctanoate ester for their scientific endeavors.
References
A Comparative Guide to the Spectroscopic Data of 2-Hydroxy Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 2-hydroxy fatty acid methyl esters (2-OH FAMEs) and their non-hydroxylated counterparts. By presenting key identifying features from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document aims to facilitate the identification and characterization of these compounds in complex mixtures. The data is supported by detailed experimental protocols for each analytical technique.
Introduction to 2-Hydroxy Fatty Acids
2-hydroxy fatty acids are a class of lipids that play significant roles in various biological processes. They are integral components of sphingolipids, particularly in the nervous system, skin, and kidneys. The presence of a hydroxyl group at the alpha-carbon (C-2) position introduces chirality and alters the physicochemical properties of the fatty acid, influencing membrane structure and cell signaling. Dysregulation of 2-hydroxy fatty acid metabolism has been implicated in several diseases, making their accurate identification and quantification crucial for research and drug development.
Spectroscopic Data Comparison
For a direct and objective comparison, this guide focuses on the spectroscopic data of methyl 2-hydroxyoctadecanoate (a representative 2-OH FAME) and methyl stearate (B1226849) (its non-hydroxylated analog).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.
Table 1: Comparison of ¹H NMR Spectroscopic Data (Typical values in CDCl₃)
| Functional Group | Methyl 2-hydroxyoctadecanoate (Predicted Chemical Shift, δ ppm) | Methyl Stearate (Reported Chemical Shift, δ ppm)[1] |
| -CH₃ (terminal) | ~0.88 (t) | 0.88 (t) |
| -(CH₂)n- | ~1.25 (m) | 1.2-1.4 (m) |
| -CH₂-CH₂-COO- | ~1.65 (m) | 1.65 (m) |
| -CH₂-COO- | - | 2.30 (t) |
| -CH(OH)- | ~4.0-4.2 (dd) | - |
| -OH | Variable (broad s) | - |
| -OCH₃ | ~3.75 (s) | 3.67 (s) |
Key Differentiating Features in ¹H NMR:
-
The most significant difference is the presence of a signal for the proton on the hydroxyl-bearing carbon (-CH(OH)-) in methyl 2-hydroxyoctadecanoate, which typically appears as a downfield multiplet (doublet of doublets) around 4.0-4.2 ppm.
-
The signal for the alpha-methylene protons (-CH₂-COO-) in methyl stearate at ~2.30 ppm is absent in methyl 2-hydroxyoctadecanoate and is replaced by the methine proton signal.
-
A broad singlet corresponding to the hydroxyl proton (-OH) will be present in the spectrum of methyl 2-hydroxyoctadecanoate; its chemical shift is concentration and solvent dependent.
Table 2: Comparison of ¹³C NMR Spectroscopic Data (Typical values in CDCl₃)
| Carbon Atom | Methyl 2-hydroxyoctadecanoate (Reported Chemical Shift, δ ppm)[2] | Methyl Stearate (Reported Chemical Shift, δ ppm) |
| C=O | ~175 | ~174 |
| -CH(OH)- | ~70 | - |
| -OCH₃ | ~52 | ~51 |
| -CH₂-CH(OH)- | ~34 | - |
| -CH₂-COO- | - | ~34 |
| -(CH₂)n- | ~22-32 | ~22-32 |
| -CH₃ (terminal) | ~14 | ~14 |
Key Differentiating Features in ¹³C NMR:
-
The presence of a signal for the hydroxyl-bearing carbon (-CH(OH)-) around 70 ppm is a definitive marker for methyl 2-hydroxyoctadecanoate.
-
The carbon alpha to the ester in methyl stearate appears around 34 ppm, whereas in the hydroxylated compound, the carbon adjacent to the hydroxylated carbon has a similar shift.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for identification.
Table 3: Comparison of Key Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| Ion Description | Methyl 2-hydroxyoctadecanoate (Predicted m/z) | Methyl Stearate (Reported m/z)[3][4][5] |
| Molecular Ion [M]⁺ | 314 (weak or absent) | 298 (present) |
| [M-H₂O]⁺ | 296 | - |
| [M-OCH₃]⁺ | 283 | 267 |
| α-cleavage (loss of alkyl chain) | 90 ([CH(OH)COOCH₃]⁺) | 87 ([CH₂COOCH₃]⁺) |
| McLafferty Rearrangement | - | 74 ([CH₂=C(OH)OCH₃]⁺) |
Key Differentiating Features in MS:
-
The most characteristic fragment for methyl 2-hydroxyoctadecanoate is the α-cleavage product with m/z 90, resulting from the cleavage between C2 and C3. This is distinct from the m/z 87 fragment in methyl stearate.
-
Loss of water ([M-H₂O]⁺) is a common fragmentation pathway for alcohols and would be expected for the 2-hydroxy ester.
-
The base peak in the spectrum of methyl stearate is often the McLafferty rearrangement product at m/z 74, which is not a favorable fragmentation for the 2-hydroxy analog.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Comparison of Key Infrared Spectroscopy Peak Positions
| Functional Group Vibration | Methyl 2-hydroxyoctadecanoate (Expected Wavenumber, cm⁻¹) | Methyl Stearate (Typical Wavenumber, cm⁻¹)[6][7] |
| O-H Stretch | ~3500-3200 (broad) | - |
| C-H Stretch (alkane) | ~2960-2850 | ~2960-2850 |
| C=O Stretch (ester) | ~1735 | ~1740 |
| C-O Stretch (ester) | ~1200-1170 | ~1200-1170 |
| C-O Stretch (alcohol) | ~1100-1000 | - |
Key Differentiating Features in IR Spectroscopy:
-
The most prominent and defining feature in the IR spectrum of methyl 2-hydroxyoctadecanoate is the broad O-H stretching band in the region of 3500-3200 cm⁻¹.
-
The presence of a C-O stretching band from the alcohol group around 1100-1000 cm⁻¹ is another indicator of the hydroxyl group.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the fatty acid methyl ester sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 5 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the fatty acid methyl ester sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL. For 2-hydroxy FAMEs, derivatization with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form the trimethylsilyl (B98337) (TMS) ether can improve chromatographic performance and provide characteristic mass spectra.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector temperature: 250 °C.
-
Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-500.
-
Scan speed: 2 scans/second.
-
Ion source temperature: 230 °C.
-
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra with reference spectra from libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for thin films) or a pure KBr pellet. Identify the characteristic absorption bands and compare them to known functional group frequencies.
Signaling Pathways and Biological Relevance
2-hydroxy fatty acids are not merely structural components of lipids but are also involved in cellular signaling. The methyl esters are primarily analytical derivatives; the biologically active forms are the free acids or those incorporated into complex lipids.
One notable signaling pathway influenced by 2-hydroxy fatty acids involves the inhibition of the mTOR/S6K1/Gli1 pathway . This has been observed to increase the chemosensitivity of cancer cells to certain therapeutic agents.[3]
Caption: Inhibition of the mTOR/S6K1/Gli1 pathway by 2-hydroxy fatty acids.
Additionally, 2-hydroxy fatty acids have been shown to be involved in the AMPK/YAP signaling pathway , which plays a role in suppressing tumor growth and metastasis.[8]
Conclusion
The spectroscopic techniques of NMR, MS, and IR provide complementary information that allows for the confident identification and differentiation of 2-hydroxy fatty acid methyl esters from their non-hydroxylated analogs. The key distinguishing features are the signals arising from the hydroxyl group and its adjacent methine proton in NMR, the characteristic α-cleavage fragmentation in MS, and the broad O-H stretching vibration in IR spectroscopy. Understanding these spectroscopic signatures is essential for researchers in lipidomics, drug development, and related fields.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of fatty acid methyl esters.
Caption: General workflow for the spectroscopic analysis of fatty acid methyl esters.
References
- 1. aocs.org [aocs.org]
- 2. spectrabase.com [spectrabase.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. METHYL STEARATE(112-61-8) IR Spectrum [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Predicted Biological Activity of Methyl 2-hydroxyoctanoate and Other Hydroxyalkanoates
For Researchers, Scientists, and Drug Development Professionals
Published: December 6, 2025
This guide offers a comparative overview of the predicted biological activities of Methyl 2-hydroxyoctanoate (B1260312) against other structurally related hydroxyalkanoates. Due to the limited availability of direct experimental data for Methyl 2-hydroxyoctanoate in publicly accessible literature, this comparison is based on established structure-activity relationships observed in similar fatty acid esters. The information presented herein, including detailed experimental protocols, is intended to guide future research and drug development endeavors in this area.
Introduction
Hydroxyalkanoates are a class of compounds that have garnered interest for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and cytotoxic properties. This compound, a methyl ester of a C8 alpha-hydroxy fatty acid, is a representative member of this class. Understanding its biological activity in comparison to other hydroxyalkanoates with varying alkyl chain lengths is crucial for identifying potential lead compounds for drug discovery. This guide provides a framework for the systematic evaluation of these compounds.
Predicted Comparative Biological Activity
The following table summarizes the predicted biological activities of this compound and other selected methyl hydroxyalkanoates. These predictions are based on the general principle that the antimicrobial and cytotoxic activities of fatty acid esters often increase with the lipophilicity of the molecule, which is influenced by the length of the alkyl chain, up to a certain point where solubility becomes a limiting factor.
Disclaimer: The quantitative data presented in this table are hypothetical and intended for illustrative purposes to guide experimental design. Actual experimental values may vary.
| Compound | Predicted Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Predicted Anti-inflammatory Activity (IC50, µM) for NO Inhibition | Predicted Cytotoxicity (IC50, µM) vs. HeLa cells |
| Methyl 2-hydroxyhexanoate (C6) | > 256 | > 100 | > 100 |
| This compound (C8) | 128 - 256 | 50 - 100 | 50 - 100 |
| Methyl 2-hydroxydecanoate (C10) | 64 - 128 | 25 - 50 | 25 - 50 |
| Methyl 2-hydroxydodecanoate (B1257098) (C12) | 32 - 64 | 10 - 25 | 10 - 25 |
Experimental Protocols
To empirically determine the biological activities of this compound and other hydroxyalkanoates, the following detailed experimental protocols are recommended.
Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compounds (this compound and other hydroxyalkanoates)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted test compound with the bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2][3][4][5]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent (for nitrite (B80452) determination)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The concentration of nitrite, which is a stable product of NO, is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Exposure:
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described experimental protocols and a relevant signaling pathway.
References
- 1. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT (Assay protocol [protocols.io]
Inter-laboratory Comparison of Methyl 2-hydroxyoctanoate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical performance for the quantification of Methyl 2-hydroxyoctanoate (B1260312), a key intermediate in various synthetic and metabolic pathways. Due to the absence of publicly available, direct inter-laboratory comparison studies for this specific analyte, this document presents a hypothetical proficiency testing scenario. The data herein is modeled on established proficiency programs for structurally related compounds, such as fatty acid methyl esters (FAMEs) and hydroxy fatty acids, offered by organizations like the National Institute of Standards and Technology (NIST) and the American Oil Chemists' Society (AOCS).[1][2][3][4] The experimental protocols and performance data are representative of current analytical capabilities and are intended to serve as a benchmark for laboratories involved in the analysis of this and similar molecules.
Data Presentation: Hypothetical Inter-laboratory Comparison Results
The following table summarizes the hypothetical results from a round-robin study involving ten laboratories tasked with quantifying a known concentration of Methyl 2-hydroxyoctanoate in a standardized serum matrix. The consensus value for the sample was 50.0 µg/mL.
| Laboratory ID | Analytical Method | Reported Concentration (µg/mL) | Z-Score* |
| Lab 01 | GC-MS | 48.5 | -0.6 |
| Lab 02 | GC-MS | 51.2 | 0.48 |
| Lab 03 | LC-MS/MS | 49.8 | -0.08 |
| Lab 04 | GC-MS with Derivatization | 53.5 | 1.4 |
| Lab 05 | LC-MS/MS | 50.5 | 0.2 |
| Lab 06 | GC-MS | 47.1 | -1.16 |
| Lab 07 | LC-MS/MS | 52.3 | 0.92 |
| Lab 08 | GC-MS | 49.2 | -0.32 |
| Lab 09 | LC-MS/MS | 48.9 | -0.44 |
| Lab 10 | GC-MS with Derivatization | 51.8 | 0.72 |
*Z-scores are calculated based on the consensus value and a standard deviation of 2.5 µg/mL, which is typical for such analyses. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
A detailed methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a composite of standard methods for the analysis of fatty acid methyl esters and hydroxy fatty acids.[5][6][7][8]
Protocol: Quantification of this compound in Serum by GC-MS
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: To 100 µL of serum sample, add 10 µL of an internal standard solution (e.g., Methyl 2-hydroxyheptanoate at 50 µg/mL in methanol).
-
Protein Precipitation and Liquid-Liquid Extraction: Add 400 µL of ice-cold acetonitrile (B52724) to the sample, vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube. Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes. Centrifuge at 5,000 x g for 5 minutes. Collect the upper organic layer. Repeat the MTBE extraction and combine the organic layers.
-
Evaporation: Dry the combined organic extracts under a gentle stream of nitrogen at 30°C.
2. Derivatization (Optional but Recommended for Hydroxy Group):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless injection mode at 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (and its derivative) and the internal standard.
4. Quantification:
-
Construct a calibration curve using standards prepared in a surrogate matrix (e.g., stripped serum) and subjected to the same extraction and derivatization procedure.
-
Calculate the concentration of this compound in the samples based on the ratio of the peak area of the analyte to the internal standard.
Visualizations
Workflow for Inter-laboratory Comparison
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial distribution of samples to the final performance evaluation.
Factors Influencing Analytical Accuracy
This diagram outlines the key factors that can influence the accuracy and precision of this compound analysis in a laboratory setting.
References
- 1. Quality Assurance Programs | NIST [nist.gov]
- 2. Food Nutrition and Safety Measurements Quality Assurance Program (FNSQAP) | NIST [nist.gov]
- 3. aocs.org [aocs.org]
- 4. aocs.org [aocs.org]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
A Comparative Guide to the Immuno-Cross-Reactivity of Methyl 2-hydroxyoctanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Methyl 2-hydroxyoctanoate (B1260312) in immunoassays. Due to the limited availability of direct experimental data on this specific compound, this document outlines a comprehensive experimental framework and presents hypothetical, yet scientifically plausible, data to guide researchers in designing and interpreting immunoassays for Methyl 2-hydroxyoctanoate and related molecules.
Introduction
This compound is a fatty acid methyl ester (FAME) with a hydroxyl group at the alpha-position. Its structure suggests potential cross-reactivity in immunoassays designed to detect other fatty acids or their derivatives. Understanding this cross-reactivity is crucial for the development of specific and reliable diagnostic and research assays. This guide compares the theoretical cross-reactivity of this compound with structurally similar compounds and provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to empirically determine these values.
Structural Comparison of Analytes
The degree of cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and other compounds present in the sample. Here, we compare this compound with a panel of structurally related molecules.
Hypothetical Cross-Reactivity Data
The following table summarizes the expected cross-reactivity of selected compounds in a competitive ELISA designed for the quantification of this compound. The data is hypothetical and assumes the development of a highly specific monoclonal antibody against this compound. The cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100%.
| Compound | Structure | Key Differences from Target | Expected IC50 (nM) | Hypothetical Cross-Reactivity (%) |
| This compound | C9H18O3 | - | 50 | 100 |
| 2-Hydroxyoctanoic acid | C8H16O3 | Lacks methyl ester group | 250 | 20 |
| Methyl octanoate | C9H18O2 | Lacks hydroxyl group | 500 | 10 |
| Octanoic acid | C8H16O2 | Lacks methyl ester and hydroxyl group | >10,000 | <0.5 |
| Methyl 3-hydroxyoctanoate | C9H18O3 | Positional isomer of the hydroxyl group | 1000 | 5 |
| Hexanoic acid | C6H12O2 | Shorter carbon chain, lacks methyl ester and hydroxyl group | >10,000 | <0.5 |
| Methyl 2-hydroxyhexanoate | C7H14O3 | Shorter carbon chain | 2000 | 2.5 |
Experimental Protocol: Competitive ELISA for this compound
This section details a standard protocol for a competitive ELISA to determine the concentration and cross-reactivity of this compound.
4.1. Principle of the Assay
This competitive ELISA is based on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound (e.g., HRP-conjugate) for a limited number of binding sites on a specific antibody coated on a microplate. The amount of enzyme bound to the plate is inversely proportional to the concentration of this compound in the sample.
4.2. Materials and Reagents
-
96-well microplate coated with anti-Methyl 2-hydroxyoctanoate antibody
-
This compound standard
-
Potential cross-reacting compounds
-
This compound-HRP conjugate
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
4.3. Assay Procedure
-
Prepare Standards and Samples: Prepare serial dilutions of this compound standard and the potential cross-reacting compounds in Assay Buffer.
-
Add Standards and Samples: Add 50 µL of each standard, sample, and potential cross-reactant to the appropriate wells of the antibody-coated microplate.
-
Add Conjugate: Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate: Cover the plate and incubate for 1 hour at 37°C.
-
Wash: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer.
-
Add Substrate: Add 100 µL of TMB Substrate Solution to each well.
-
Incubate: Incubate the plate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of binding for each standard and sample relative to the maximum binding (zero standard). Plot a standard curve of % binding versus concentration. Determine the IC50 for each compound.
Conclusion
This guide provides a framework for assessing the cross-reactivity of this compound in a competitive immunoassay format. The hypothetical data presented underscores the importance of structural similarity in determining antibody-antigen recognition. Researchers are encouraged to use the provided protocol as a starting point for the empirical determination of cross-reactivity for their specific applications. Such validation is essential for ensuring the accuracy and reliability of any immunoassay developed for the quantification of this compound.
Benchmarking synthesis routes for alpha-hydroxy fatty acid esters
A comprehensive guide to the synthesis of alpha-hydroxy fatty acid esters, benchmarked for researchers, scientists, and drug development professionals. This document provides a comparative analysis of key synthesis routes, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Routes
The synthesis of alpha-hydroxy fatty acid esters can be achieved through various chemical and enzymatic methods. This guide benchmarks three prominent routes: enzymatic synthesis, synthesis from α-hydroxy-nitriles, and synthesis from fatty acids via α-chlorination. The selection of a particular route depends on factors such as desired yield, scalability, cost, and environmental impact.
A summary of the key performance indicators for each route is presented in the table below, followed by detailed experimental protocols and a workflow diagram illustrating the comparative logic.
Data Presentation: Benchmarking Synthesis Routes
| Parameter | Enzymatic Synthesis | Synthesis from α-Hydroxy-nitriles | Synthesis from Fatty Acids via α-Chlorination & Esterification |
| Starting Materials | α-Hydroxy fatty acid, Fatty acid, Lipase (B570770) | α-Hydroxy-nitrile, Alcohol, Acid (e.g., HCl) | Fatty acid, TCCA, PCl3, KOH, Alcohol |
| Key Intermediates | Enzyme-substrate complex | α-Hydroxy-imino-ether hydrochloride | α-Chloro fatty acid, α-Hydroxy fatty acid |
| Reaction Steps | 1-2 steps (Esterification, optional hydrolysis) | 2 steps (Imino-ether formation, Hydrolysis) | 3 steps (Chlorination, Hydrolysis, Esterification) |
| Typical Yield | 25% (isolated yield for a specific FAHFA)[1] | High (Calculated from examples in patent)[2][3] | 64-68% (for α-hydroxy fatty acid)[4][5] |
| Reaction Temperature | 30-60°C[6] | 0-80°C[2] | 80-150°C (for chlorination and hydrolysis)[4][7] |
| Reaction Time | 24-72 hours[8][9] | 0.5-2 hours (per step)[2][3] | 24 hours (for hydrolysis)[4][5] |
| Catalyst | Lipase (e.g., CalA, Novozym 435)[1] | Acid (e.g., HCl)[2] | PCl3 (for chlorination)[10] |
| Advantages | Environmentally friendly, high specificity.[11] | High yields, short reaction times.[2] | Readily available starting materials.[4][7] |
| Disadvantages | Longer reaction times, potential for lower yields. | Use of hazardous reagents (HCl gas).[2] | Multi-step process, use of corrosive reagents.[4][10] |
Experimental Protocols
Enzymatic Synthesis using Lipase
This protocol describes a bienzymatic cascade for the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs).[1]
Materials:
-
Oleic acid
-
Palmitic acid
-
Oleate (B1233923) hydratase (LaOhy)
-
Candida antarctica lipase A (CalA)
-
Biphasic solvent system (e.g., hexane/buffer)
Procedure:
-
In a one-pot biphasic system, combine oleic acid and palmitic acid.
-
Add oleate hydratase (LaOhy) to catalyze the hydration of oleic acid to 10-hydroxystearic acid.
-
Introduce Candida antarctica lipase A (CalA) to the system.
-
CalA catalyzes the esterification of 10-hydroxystearic acid with palmitic acid.
-
Maintain the reaction at a controlled temperature (e.g., 30-50°C) with agitation.
-
Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, isolate the product, 10-palmitoyloxystearic acid, using column chromatography.
Synthesis from α-Hydroxy-nitriles
This protocol is based on a patented process for synthesizing α-hydroxy-esters with high yields.[2][3]
Materials:
-
Acetone (B3395972) cyanohydrin (an α-hydroxy-nitrile)
-
Anhydrous methanol (B129727)
-
Hydrogen chloride (gas)
-
Water
Procedure: Step 1: Formation of 2-hydroxy-2-methyl-imino-propionyl methyl ester hydrochloride
-
Dissolve acetone cyanohydrin in anhydrous methanol in a reaction vessel.
-
Bubble dry hydrogen chloride gas through the solution while maintaining the temperature between 0°C and 80°C.
-
Continue the reaction for approximately 2 hours until the conversion of the α-hydroxy-nitrile is complete, which can be monitored by GLC.
-
Remove the excess methanol and unreacted hydrogen chloride under vacuum to obtain the solid 2-hydroxy-2-methyl-imino-propionyl methyl ester hydrochloride.
Step 2: Hydrolysis to Methyl 2-hydroxy-2-methyl-propionate
-
Dissolve the obtained imino-ether hydrochloride in methanol containing a stoichiometric amount of water.
-
Heat the mixture to reflux (approximately 60°C) for 1.5 hours.
-
Ammonium chloride will precipitate as a solid.
-
The desired product, the methyl ester of 2-hydroxy-2-methyl-propionic acid, remains in the solution and can be isolated by filtration and subsequent purification.
Synthesis from Fatty Acids via α-Chlorination and Esterification
This protocol involves the initial conversion of a fatty acid to an α-hydroxy fatty acid, followed by esterification.[4][5][7]
Materials:
-
Stearic acid (or other long-chain fatty acid)
-
Trichloroisocyanuric acid (TCCA)
-
Phosphorus trichloride (B1173362) (PCl3)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Methanol (or other alcohol)
-
Sulfuric acid (catalyst for esterification)
Procedure: Step 1: α-Chlorination of Stearic Acid
-
In a reaction vessel, melt stearic acid by heating it slightly above its melting point.
-
Add a catalytic amount of phosphorus trichloride.
-
Slowly add trichloroisocyanuric acid (TCCA) to the molten fatty acid. The reaction is carried out under solvent-free conditions.
-
Maintain the temperature and stir for a sufficient time to ensure complete chlorination at the α-position.
Step 2: Hydrolysis to 2-Hydroxystearic Acid
-
In a separate flask, prepare a solution of potassium hydroxide in water and heat it to 80°C.[4][5]
-
Add the crude α-chloro stearic acid from the previous step to the hot KOH solution.
-
Reflux the mixture for 24 hours to facilitate the hydrolysis of the chloro group to a hydroxyl group.[4][5]
-
After cooling, acidify the mixture to a pH of 1 with hydrochloric acid to precipitate the 2-hydroxystearic acid.[4][5]
-
Filter and purify the solid product, for instance, by trituration with acetonitrile, to obtain the desired α-hydroxy fatty acid.[4][5]
Step 3: Esterification to Methyl 2-hydroxystearate (B1257940)
-
Dissolve the 2-hydroxystearic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the esterification is complete, as monitored by TLC or GC.
-
After cooling, neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the methyl 2-hydroxystearate with an organic solvent (e.g., diethyl ether), wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
Visualization of Comparative Workflow
The following diagram illustrates the logical flow of the three benchmarked synthesis routes for alpha-hydroxy fatty acid esters.
Caption: Comparative workflow of three synthesis routes for alpha-hydroxy fatty acid esters.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. air.unimi.it [air.unimi.it]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Methyl 2-hydroxyoctanoate in a Laboratory Setting
Essential guidance for the safe and compliant disposal of Methyl 2-hydroxyoctanoate (B1260312), ensuring the protection of laboratory personnel and the environment.
This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of Methyl 2-hydroxyoctanoate. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.
Chemical Safety and Hazard Profile
This compound is classified as a combustible liquid. While it is not classified as an acute hazardous waste, proper handling and disposal are mandatory to mitigate risks. The following table summarizes key safety and hazard information.
| Property | Data | Citation(s) |
| GHS Hazard Statement | H227: Combustible liquid | [1][2] |
| Signal Word | Warning | [1][2] |
| CAS Number | 73634-76-1 | [3] |
| Molecular Formula | C9H18O3 | [3] |
| Physical State | Liquid | [2] |
| Storage | Store in a well-ventilated place. Keep cool. | [1][2][4] |
| Incompatibilities | Keep away from heat, sparks, open flames, and hot surfaces. | [1][2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as a hazardous chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5] The primary disposal route is through an approved waste disposal plant, facilitated by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical waste, ensure you are wearing appropriate PPE, including:
-
Work in a well-ventilated area, such as a chemical fume hood.
2. Waste Segregation:
-
This compound waste must be segregated as a combustible/flammable liquid .
-
Do not mix this waste with other incompatible waste streams, such as acids, bases, or oxidizers.[6][7]
-
Keep aqueous waste separate from organic solvent waste.[5]
3. Waste Collection and Containment:
-
Select a waste container that is in good condition and compatible with this compound. The original product container is often the most suitable option.[2]
-
Ensure the container has a secure, screw-type lid to prevent leaks and evaporation. Makeshift lids like foil or parafilm are not acceptable.[2]
-
The container must be kept closed at all times, except when adding waste.[1][2]
4. Labeling the Waste Container:
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department.[2][8][9]
-
The label must be completed in pencil or with a solvent-resistant pen and include the following information:[9][10]
5. On-site Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[6][11] This area must be at or near the point of waste generation.[11]
-
The SAA should be a designated, isolated portion of the lab, away from high-traffic areas.[2]
-
Place the waste container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[2][8]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[2][11]
6. Arranging for Final Disposal:
-
Once the waste container is full or you are ready to dispose of it, complete the hazardous waste tag (e.g., by adding the "full" date).
-
Submit a chemical waste collection request to your institution's EHS department or follow their specific procedures for waste pickup.
-
EHS will then transport the waste for final disposal at an approved waste disposal plant in accordance with federal, state, and local regulations.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 9. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Methyl 2-hydroxyoctanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling Methyl 2-hydroxyoctanoate (B1260312) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following procedures are based on established safety data for similar chemical compounds and general best practices for laboratory operations.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling Methyl 2-hydroxyoctanoate.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a high risk of splashing. | Protects against accidental splashes and airborne droplets that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or disposable gown is mandatory. | Prevents direct skin contact, which may cause irritation or allergic reactions. Protects personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or P3) is recommended when handling powders or if there is a potential for aerosol generation. In well-ventilated areas with no dust, it may not be required. | Minimizes the risk of inhaling airborne particles or aerosols, which could lead to respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are crucial to prevent accidents and exposure. The following workflow outlines the standard operating procedure for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[2] Clean the spill area with an appropriate solvent and then wash with soap and water. Ensure adequate ventilation. |
| Large Spill | Evacuate the area. Remove all sources of ignition.[1] Contain the spill and prevent it from entering drains.[1] Use a spark-proof tool for cleanup.[2] Follow institutional and local regulations for large spill cleanup. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Considerations:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and any associated hazards.
-
Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] Contact your institution's EHS department for specific guidance.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste unless properly decontaminated.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
